N1,N11-Diethylnorspermine
Description
Diethylnorspermine is a synthetic bis-ethyl analogue of spermine with potential antineoplastic activity. N(1),N(11)-bis(ethyl)norspermine (DENSPM), a N-terminally alkylated tetraamine and polyamine mimetics, disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC). This agent also reduces polyamine concentrations through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT). Polyamines, an integral part of the DNA helix structure, play a critical role in cell division, differentiation and membrane function. Disruption of normal polyamine concentrations by DENSPM may lead to cell growth inhibition.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJGDUYVQCBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCNCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923952 | |
| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121749-39-1 | |
| Record name | N1,N11-Diethylnorspermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(1),N(11)-Diethylnorspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121749391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1,N11-Diethylnorspermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYLNORSPERMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLI827Z1ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N¹,N¹¹-Diethylnorspermine (DENSPM): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N¹,N¹¹-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, has demonstrated significant anti-cancer activity across a range of preclinical models. Its primary mechanism of action is the profound disruption of polyamine homeostasis, a pathway frequently dysregulated in neoplastic cells and critical for their proliferation and survival. DENSPM orchestrates a multi-pronged attack by depleting intracellular polyamines, inducing a key catabolic enzyme, and generating cytotoxic oxidative stress. This leads to cell cycle arrest, inhibition of critical survival signaling pathways, and ultimately, apoptotic cell death. This document provides a detailed examination of DENSPM's molecular and cellular effects, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the cancer research and drug development community.
Core Mechanism of Action: Disruption of Polyamine Homeostasis
The anticancer effects of DENSPM are rooted in its ability to act as a polyamine mimic, hijacking the regulatory machinery of polyamine metabolism to induce a state of catastrophic polyamine depletion and toxic byproduct accumulation.
Regulation of Polyamine Metabolic Enzymes
DENSPM exerts opposing effects on the anabolic and catabolic arms of the polyamine pathway.
-
Downregulation of Polyamine Biosynthesis: Like natural polyamines, DENSPM triggers feedback inhibition of the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), reducing the de novo synthesis of putrescine, spermidine, and spermine.[1][2][3][4] It also competes with natural polyamines for uptake via the polyamine transport system.[2][4]
-
Superinduction of Polyamine Catabolism: The most striking effect of DENSPM is the potent and rapid induction of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[5][6][7] This induction can be exceptionally high, with reports of SSAT activity increasing from 60-fold to over 1000-fold in various cancer cell lines.[5][8] This superinduction is a key determinant of cellular sensitivity to DENSPM.[1] The resulting N¹-acetylated spermidine and spermine are then either excreted from the cell or oxidized by N¹-acetylpolyamine oxidase (APAO), further contributing to polyamine pool depletion.[9] DENSPM also induces spermine oxidase (SMOX), which directly converts spermine to spermidine, generating hydrogen peroxide (H₂O₂) in the process.[2][3][4]
The net result of these actions is a swift and severe depletion of the intracellular pools of spermidine and spermine, which are essential for cell proliferation.[6][8][10][11]
Induction of Oxidative Stress
A critical cytotoxic mechanism of DENSPM is the generation of reactive oxygen species (ROS).[12] The enzymatic activity of both SMOX and APAO during polyamine catabolism produces hydrogen peroxide (H₂O₂) as a byproduct.[4][9][11][13] The massive upregulation of SSAT by DENSPM provides a large pool of acetylated substrates for APAO, leading to a surge in H₂O₂ production. This increase in intracellular H₂O₂ induces significant oxidative stress, which damages cellular macromolecules like DNA and mitochondria, contributing directly to cell death.[11][12][14] The cytotoxic effects of DENSPM can be partially reversed by inhibiting H₂O₂ production, confirming the importance of this mechanism.[11]
Cellular Consequences of DENSPM Treatment
The DENSPM-induced disruption of polyamine homeostasis and the resulting oxidative stress trigger several anti-proliferative and cytotoxic downstream effects.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Depletion of polyamines, which are essential for the synthesis of DNA and proteins and for chromatin structure, invariably leads to a halt in cell proliferation.[10][14] Cells treated with DENSPM typically undergo cell cycle arrest, preventing them from completing the necessary phases for division.[8]
Induction of Apoptosis
DENSPM is a potent inducer of apoptosis in a wide variety of cancer cell lines.[6][10][15] The apoptotic response can be triggered by multiple upstream events:
-
Mitochondrial (Intrinsic) Pathway: In many cell types, DENSPM induces the release of cytochrome c from the mitochondria into the cytoplasm.[15][16] This event initiates the activation of the caspase cascade, notably the cleavage and activation of executioner caspase-3, which orchestrates the dismantling of the cell.[6][16]
-
Caspase-Independent Apoptosis: In some contexts, such as glioblastoma cells, DENSPM-induced cell death occurs through a caspase-independent mechanism, even though mitochondrial damage is observed.[11][17] This suggests alternative cell death pathways are activated.
-
Role of Apoptotic Regulators: The sensitivity of a cancer cell line to DENSPM-induced apoptosis is often correlated with its intrinsic expression profile of pro- and anti-apoptotic proteins. High levels of anti-apoptotic proteins like Bcl-2 and survivin can confer resistance, while high levels of pro-apoptotic proteins like Bax enhance sensitivity.[6][16]
Modulation of Key Signaling Pathways
DENSPM has been shown to negatively regulate critical pro-survival and proliferation signaling pathways. In glioblastoma cells, DENSPM treatment leads to a reduction in the protein levels of AKT, mammalian target of rapamycin (mTOR), and their phosphorylated (active) forms.[13][18] This inhibition of the PI3K/AKT/mTOR pathway disrupts protein synthesis and cell growth.[13] Furthermore, the induction of SSAT has been linked to the downregulation of proteins involved in cell adhesion, such as integrin α5β1, leading to cell detachment in a process that resembles anoikis.[13][18][19]
Quantitative Data Summary
The cellular response to DENSPM is dose-dependent and varies across different cancer types.
Table 1: Antiproliferative Activity of DENSPM in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Comments |
|---|---|---|---|
| SK-MEL-28 | Human Melanoma | ~2 - 10 | Highly sensitive; shows rapid apoptosis.[14][15][20] |
| MALME-3M | Human Melanoma | ~10 - 20 | Moderately sensitive.[14][15] |
| A2780 | Human Ovarian Carcinoma | ~10 | Synergistic effects observed with platinum drugs.[21] |
| PC-3, DU-145 | Human Prostate Carcinoma | Micromolar concentrations | Sensitive in vitro and in vivo.[1] |
| SH-SY5Y | Human Neuroblastoma | Not specified | Highly sensitive, shows extensive apoptosis.[6] |
| LA-N-1 | Human Neuroblastoma | Not specified | Less sensitive, correlates with lower SSAT induction.[6] |
| L56Br-C1 | Human Breast Cancer | ~10 | Shows extensive apoptotic response within 48h.[8] |
| Glioblastoma Lines | Human Glioblastoma | Not specified | Induces apoptosis and cell detachment.[11][19] |
Table 2: Effect of DENSPM on Polyamine Metabolism
| Cell Line | Parameter | Treatment | Result |
|---|---|---|---|
| L56Br-C1 Breast Cancer | SSAT Activity | 10 µM DENSPM, 24h | 60-fold increase[8] |
| L56Br-C1 Breast Cancer | SSAT Activity | 10 µM DENSPM, 48h | 240-fold increase[8] |
| Various Cell Types | SSAT Activity | Varies | 200 to 1000-fold increase reported[5] |
| SK-MEL-28 Melanoma | Polyamine Pools | 10 µM DENSPM, 24h | Putrescine: 70 pmol/10⁶ cellsSpermidine: 20 pmol/10⁶ cellsSpermine: 105 pmol/10⁶ cells[14] |
| MALME-3M Melanoma | Polyamine Pools | 10 µM DENSPM, 24h | Putrescine: 205 pmol/10⁶ cellsSpermidine: 60 pmol/10⁶ cellsSpermine: 285 pmol/10⁶ cells[14] |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the mechanism of action of DENSPM.
Protocol: Assessment of Cell Viability and Proliferation
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of DENSPM concentrations for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Assay: Use a colorimetric assay such as Sulforhodamine B (SRB) or MTT.
-
For SRB: Fix cells with trichloroacetic acid, stain with SRB dye, wash, and solubilize the bound dye with Tris base.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC₅₀ values using non-linear regression analysis.
Protocol: Analysis of Apoptosis by Flow Cytometry (Sub-G₁ Population)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with DENSPM (e.g., 10 µM) for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Gate the cell populations based on their DNA content. The population of cells with fractional DNA content, appearing to the left of the G₁ peak, represents the apoptotic (sub-G₁) population.
Protocol: Measurement of SSAT Enzymatic Activity
-
Cell Lysate Preparation: Treat cells with DENSPM, harvest, and prepare a cytosolic extract by sonication or detergent lysis in a suitable buffer, followed by high-speed centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Enzymatic Reaction: Set up a reaction mixture containing cell lysate, [¹⁴C]acetyl-CoA as the substrate, and spermidine. Incubate at 37°C.
-
Product Separation: Stop the reaction and separate the radiolabeled N¹-acetylspermidine product from the unreacted [¹⁴C]acetyl-CoA. This is typically done using a phosphocellulose paper binding method, where the positively charged product sticks to the negatively charged paper.
-
Quantification: Measure the radioactivity on the paper using a liquid scintillation counter.
-
Analysis: Calculate SSAT activity as pmol of product formed per minute per mg of protein.
Protocol: Western Blot Analysis of Pathway Proteins
-
Protein Extraction: Treat cells with DENSPM, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific binding. Incubate with primary antibodies specific to target proteins (e.g., SSAT, cleaved Caspase-3, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
N¹,N¹¹-Diethylnorspermine is a potent anti-cancer agent that functions primarily by overwhelming the polyamine homeostatic network in cancer cells. Its ability to simultaneously inhibit polyamine synthesis and, more importantly, massively induce polyamine catabolism leads to polyamine pool depletion, oxidative stress, cell cycle arrest, and apoptosis. The induction of SSAT is a central event in its mechanism of action and a key biomarker of cellular response. While clinical trials have shown DENSPM to be generally well-tolerated, its efficacy as a monotherapy has been limited.[3][18] Future research and development should focus on rational combination strategies, pairing DENSPM with agents that could be potentiated by its mechanism, such as platinum-based chemotherapies, or with drugs that target cellular resistance mechanisms.[3][7][21] A deeper understanding of the molecular determinants of sensitivity versus resistance will be critical for identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by the potential chemotherapeutic drug N1, N11-Diethylnorspermine in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [mdpi.com]
- 19. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function and Therapeutic Potential of N1,N11-Diethylnorspermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N11-Diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has garnered significant interest in oncology for its potent antitumor activities. As cancer cells often exhibit elevated levels of polyamines essential for their rapid proliferation, the disruption of polyamine homeostasis presents a compelling therapeutic strategy. DENSPM functions primarily by modulating the key enzymes involved in polyamine metabolism, leading to a depletion of natural polyamines and subsequent inhibition of tumor cell growth and induction of apoptosis. This technical guide provides a comprehensive overview of the core functions of DENSPM, its mechanism of action, and relevant experimental data and protocols for research and development professionals.
Core Function and Mechanism of Action
This compound is a structural analogue of the natural polyamine spermine.[1] Its primary function is to disrupt the delicate balance of intracellular polyamine concentrations, which are critical for cell division, differentiation, and membrane function.[2] DENSPM achieves this through a multi-pronged mechanism:
-
Superinduction of Spermidine/Spermine N1-acetyltransferase (SSAT): DENSPM is a highly potent inducer of SSAT, an enzyme that acetylates spermidine and spermine.[3][4] This acetylation neutralizes the positive charges of polyamines, leading to their increased excretion and catabolism.[4][5] The induction of SSAT is a key factor in the depletion of intracellular polyamine pools.[4]
-
Downregulation of Polyamine Biosynthesis: DENSPM down-regulates the activity of key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2] This inhibition of polyamine synthesis further contributes to the overall depletion of their intracellular levels.
-
Induction of Apoptosis: The disruption of polyamine homeostasis by DENSPM triggers programmed cell death (apoptosis) in cancer cells.[6][7] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
Modulation of the mTOR Signaling Pathway: DENSPM has been shown to downregulate the mTOR protein, a central regulator of cell growth, proliferation, and survival.[1]
The net effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to the inhibition of tumor cell growth and induction of cell death.[1][4]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (DENSPM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A121 | Ovarian Carcinoma | 0.1 - 1 |
| A549 | Lung Adenocarcinoma | 0.1 - 1 |
| SH-1 | Melanoma | 0.1 - 1 |
| HT29 | Colon Carcinoma | >100 |
| Various Melanoma Cell Lines | Melanoma | 2 - 180 |
Data compiled from multiple preclinical studies.[6][8]
Table 2: Pharmacokinetic Parameters of this compound (DENSPM) from a Phase I Clinical Trial in Non-Small Cell Lung Cancer Patients
| Parameter | Value |
| Dosing Schedule | Once daily for 5 days |
| Doses Ranged | 25 mg/m²/day to 231 mg/m²/day |
| Maximum Tolerated Dose (MTD) | 185 mg/m²/day for 5 days |
| Serum Half-life | 0.5 to 3.7 hours |
[1]
Table 3: Pharmacokinetic Parameters of this compound (DENSPM) from a Phase I Clinical Trial in Advanced Hepatocellular Carcinoma Patients
| Parameter | Value |
| Dosing Schedule | Days 1, 3, 5, 8, 10, and 12 of each 28-day cycle |
| Starting Dose | 30 mg/m² |
| Maximum Tolerated Dose (MTD) | 75 mg/m² |
| Total Body Clearance (mean ± SD) | 66.7 ± 35.8 L/h/m² |
[4]
Table 4: Common Adverse Events (All Grades) in a Phase I Clinical Trial of this compound (DENSPM) in Advanced Hepatocellular Carcinoma Patients
| Adverse Event | Frequency (%) |
| Fatigue | 53 |
| Nausea | 34 |
| Diarrhea | 32 |
| Vomiting | 32 |
| Anemia | 29 |
| Increased AST | 29 |
[4]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of DENSPM on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LN229 glioblastoma cells)
-
96-well plates
-
Cell culture medium
-
This compound (DENSPM)
-
MTS assay kit (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 3,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
The next day, treat the cells with varying concentrations of DENSPM.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
Measurement of Intracellular Polyamine Levels by HPLC
This protocol allows for the quantification of intracellular polyamines following DENSPM treatment.
Materials:
-
Cell pellets
-
Ice-cold 1.5 M HClO₄
-
2 M K₂CO₃
-
HPLC system with a C18 reversed-phase column and fluorescence detector
-
o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for pre-column derivatization
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
Sample Preparation:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in ice-cold 1.5 M HClO₄ and vortex for 1 minute.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Neutralize the supernatant with 2 M K₂CO₃.
-
Centrifuge to remove the KClO₄ precipitate.
-
The resulting supernatant contains the intracellular polyamines.
HPLC Analysis:
-
Derivatize the polyamines in the sample supernatant and standards with OPA/NAC to form fluorescent derivatives.
-
Inject the derivatized sample onto the HPLC system.
-
Separate the polyamines on a C18 column using a suitable gradient elution.
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This protocol measures the enzymatic activity of SSAT, which is induced by DENSPM.
Materials:
-
Cell lysates
-
Spermine or spermidine (substrate)
-
Acetyl-CoA (co-substrate)
-
Assay buffer
-
Method for detecting the product (e.g., radiolabeled acetyl-CoA and scintillation counting, or a colorimetric/fluorometric assay for Coenzyme A release)
Procedure:
-
Prepare cell lysates from control and DENSPM-treated cells.
-
Incubate the cell lysate with the substrate (spermine or spermidine) and acetyl-CoA in an appropriate assay buffer.
-
Allow the enzymatic reaction to proceed for a defined period at 37°C.
-
Stop the reaction.
-
Quantify the amount of acetylated polyamine produced or Coenzyme A released. This can be achieved through various methods, including the use of radiolabeled acetyl-CoA followed by scintillation counting of the product, or by using a coupled enzymatic reaction that produces a detectable signal from the released Coenzyme A.
Visualizations
Caption: Signaling pathway of this compound (DENSPM).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 study of N1-N11-diethylnorspermine (DENSPM) administered TID for 6 days in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of N1,N11-Diethylnorspermine (DENSPM) on Polyamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N11-diethylnorspermine (DENSPM) is a synthetic polyamine analog that has garnered significant interest as a potential anti-cancer agent due to its profound effects on polyamine homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which DENSPM disrupts polyamine metabolism, leading to cytostatic and cytotoxic effects in cancer cells. We will explore its influence on polyamine biosynthesis, its potent induction of polyamine catabolism, and its interaction with the polyamine transport system. This document consolidates quantitative data from various studies, details key experimental protocols for investigating its effects, and visualizes the complex biochemical pathways and workflows involved.
Introduction to Polyamines and DENSPM
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2] Their positively charged nature at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby regulating critical functions such as gene expression, protein synthesis, and cell signaling.[3]
Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, often displaying upregulated polyamine biosynthesis and transport.[2][4] This dependency makes the polyamine metabolic pathway an attractive target for anticancer drug development.[1]
This compound (DENSPM) is a structural analog of spermine that acts as a potent modulator of polyamine metabolism.[5] It enters cells via the polyamine transport system and triggers a cascade of events that severely depletes the natural polyamines, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][6]
Core Mechanism of Action of DENSPM
DENSPM's primary antitumor activity stems from its multifaceted disruption of polyamine homeostasis. It simultaneously inhibits polyamine biosynthesis while aggressively promoting polyamine catabolism.[7]
Downregulation of Polyamine Biosynthesis
As an analog of natural polyamines, DENSPM creates a feedback inhibition loop that suppresses the key enzymes responsible for polyamine synthesis. The primary target of this inhibition is Ornithine Decarboxylase (ODC) , the first and rate-limiting enzyme in the biosynthetic pathway.[7][8] By reducing ODC activity, DENSPM effectively curtails the production of putrescine, the precursor for spermidine and spermine.[9]
Potent Induction of Polyamine Catabolism
The most striking effect of DENSPM is its powerful induction of Spermidine/Spermine N1-acetyltransferase (SSAT) , the rate-limiting enzyme in polyamine catabolism.[10][11] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine and spermine. This induction is complex, involving increased gene transcription, mRNA stabilization, and enhanced translation.[12][13]
The consequences of SSAT induction are twofold:
-
Depletion of Natural Polyamines: The acetylation of spermidine and spermine marks them for catabolism or export from the cell, leading to a rapid and profound depletion of their intracellular pools.[14][15]
-
Generation of Reactive Oxygen Species (ROS): The N1-acetylated polyamines are substrates for the FAD-dependent enzyme, N1-acetylpolyamine oxidase (PAO), which oxidizes them back to their precursor polyamines. This oxidative process generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to cellular oxidative stress and potentially triggering apoptosis.[10][11]
Interaction with the Polyamine Transport System
DENSPM utilizes the same transport system as natural polyamines to enter the cell.[16] Its accumulation inside the cell not only initiates the feedback mechanisms described above but also competes with the uptake of natural polyamines, further exacerbating their depletion.[17]
The overall mechanism is a powerful cycle: DENSPM enters the cell, shuts down polyamine synthesis, and dramatically accelerates polyamine breakdown, leading to the depletion of essential growth factors and the production of toxic byproducts.
Figure 1: Mechanism of DENSPM Action on Polyamine Metabolism.
Quantitative Data on DENSPM's Effects
The cellular response to DENSPM varies significantly across different cancer cell lines.[16] This variability is often correlated with the extent of SSAT induction and subsequent polyamine depletion.[14]
Table 1: Effect of DENSPM on Intracellular Polyamine Pools
| Cell Line | Treatment (10 µM DENSPM) | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Reference |
| SK-MEL-28 (Melanoma) | 24 h | ~10% | ~5% | ~10% | [14] |
| MALME-3M (Melanoma) | 24 h | ~20% | ~15% | ~25% | [14] |
| A375 (Melanoma) | 24 h | ~60% | ~70% | ~80% | [14] |
| CHO (Ovarian) | 24 h | Significantly decreased | Significantly decreased | Significantly decreased | [9] |
| DU-145 (Prostate) | 48 h | Depleted | Decreased | Decreased | [7] |
Note: Values are approximated from published data for illustrative purposes.
Table 2: Effect of DENSPM on Key Enzyme Activities
| Cell Line | Treatment | SSAT Activity (Fold Induction) | ODC Activity (% of Control) | Reference |
| MALME-3M (Melanoma) | 10 µM DENSPM, 6 h | >100-fold | Not specified | [13] |
| A2780 (Ovarian) | 10 µM DENSPM, 24 h | ~200-fold | Not specified | [18] |
| DU-145 (Prostate) | 10 µM DENSPM, 48 h | Significantly induced | Significantly inhibited | [7] |
| C-28/I2 (Chondrocytes) | 10 µM DENSPM, 24 h | Rapidly induced | Down-regulated | [19] |
Table 3: Cellular Response to DENSPM Treatment
| Cell Line | IC50 (µM) | Apoptotic Response | Reference |
| SK-MEL-28 (Melanoma) | ~5 µM | Significant apoptosis at 24-48 h | [14] |
| A375 (Melanoma) | >20 µM | Minor apoptotic response at 72-96 h | [14] |
| U87 (Glioblastoma) | Not specified | Induces apoptosis and cell detachment | [10][11] |
| Human Prostate Carcinoma Lines | Micromolar concentrations | Antiproliferative | [7] |
Signaling Pathways Modulated by DENSPM
The disruption of polyamine metabolism by DENSPM has downstream consequences on critical cellular signaling pathways, notably the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.
Treatment with DENSPM has been shown to reduce the levels of key proteins in this pathway, including AKT, mTOR, and their phosphorylated (active) forms.[20] The induction of SSAT and subsequent activation of polyamine catabolism appears to play a role in altering the cellular localization of mTOR, sequestering it in the perinuclear region and thereby inhibiting its function.[20][21] This inhibition of mTOR-mediated protein synthesis contributes significantly to the anti-proliferative effects of DENSPM.
Figure 2: DENSPM's Effect on the PI3K/AKT/mTOR Signaling Pathway.
Key Experimental Protocols
Reproducible and accurate methodologies are crucial for studying the effects of DENSPM. Below are outlines of standard protocols.
Quantification of Intracellular Polyamines via HPLC
This protocol is used to measure the levels of putrescine, spermidine, spermine, and DENSPM in cell lysates.
-
Cell Lysis and Protein Precipitation:
-
Harvest and wash cultured cells with PBS.
-
Lyse cells in an appropriate buffer (e.g., 0.2 M perchloric acid).
-
Precipitate proteins by centrifugation. The supernatant contains the polyamines.
-
-
Derivatization:
-
Polyamines are not chromophoric and require derivatization for detection. A common method is dansylation.
-
Mix the supernatant with a dansyl chloride solution in acetone.
-
Incubate at a high temperature (e.g., 70°C) in the dark.
-
Add proline to react with excess dansyl chloride.
-
-
Extraction:
-
Extract the dansylated polyamines into a solvent like toluene.
-
Evaporate the solvent to dryness and reconstitute the sample in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay measures the enzymatic activity of SSAT in cell lysates.
-
Lysate Preparation:
-
Prepare cytosolic extracts from control and DENSPM-treated cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates (e.g., via Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, a buffer (e.g., Tris-HCl), spermidine (as the substrate), and [¹⁴C]acetyl-CoA (as the radiolabeled acetyl donor).
-
Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Separation and Scintillation Counting:
-
Stop the reaction (e.g., by adding hydroxylamine).
-
Separate the product, [¹⁴C]acetylspermidine, from the unreacted [¹⁴C]acetyl-CoA. A common method is to spot the mixture onto P81 phosphocellulose paper, which binds the positively charged acetylspermidine but not the negatively charged acetyl-CoA.
-
Wash the paper discs extensively to remove unbound radioactivity.
-
Measure the radioactivity remaining on the discs using a liquid scintillation counter.
-
-
Calculation:
-
Calculate enzyme activity based on the amount of radioactivity incorporated, the protein concentration, and the incubation time. Activity is typically expressed as pmol/min/mg protein.
-
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of DENSPM.
-
Cell Seeding and Treatment:
-
Plate cells at a predetermined density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat with a range of DENSPM concentrations for various time points (e.g., 24, 48, 72 hours).
-
-
Viability Assessment (e.g., MTT or SRB Assay):
-
For an MTT assay, add MTT reagent to each well and incubate to allow viable cells to form formazan crystals. Solubilize the crystals and measure absorbance.
-
For a Sulforhodamine B (SRB) assay, fix the cells, stain with SRB dye, wash, and then solubilize the bound dye. Measure absorbance.
-
Calculate cell viability as a percentage relative to untreated controls.
-
-
Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):
-
Harvest both adherent and floating cells.
-
Wash cells and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[24]
-
Figure 3: General Experimental Workflow for Studying DENSPM Effects.
Conclusion and Future Directions
This compound is a potent disruptor of polyamine metabolism that effectively depletes intracellular polyamine pools through the dual mechanisms of inhibiting biosynthesis and powerfully inducing catabolism. Its primary molecular target is the induction of SSAT, an event that correlates strongly with its antiproliferative and pro-apoptotic activity in many cancer models.[7][14] The downstream effects on signaling pathways, particularly the inhibition of the mTOR pathway, further contribute to its efficacy.[20]
The variability in cellular sensitivity to DENSPM underscores the complex regulation of the polyamine pathway in different cancer types.[16] Future research and drug development efforts may focus on:
-
Identifying biomarkers that predict sensitivity to DENSPM.
-
Exploring synergistic combination therapies, such as pairing DENSPM with platinum-based drugs, which have also been shown to induce SSAT.[18][25]
-
Developing second-generation analogs with improved efficacy and reduced toxicity profiles.
This guide provides a foundational understanding of DENSPM's mechanism of action, offering researchers the necessary background and methodological framework to further explore its therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Polyamine metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Polyamine-dependent regulation of spermidine-spermine N1-acetyltransferase mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequence specific antisense oligonucleotide analog interference with spermidine/spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the polyamine analogue this compound on cell survival and susceptibility to apoptosis of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Polyamine catabolism in platinum drug action: Interactions between oxaliplatin and the polyamine analogue this compound at the level of spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The polyamine analogue this compound can induce chondrocyte apoptosis independently of its ability to alter metabolism and levels of natural polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medipol.edu.tr [medipol.edu.tr]
- 24. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 25. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
N1,N11-Diethylnorspermine: A Technical Guide to a Promising Polyamine Analogue in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N11-Diethylnorspermine (DENSPM), a synthetic analogue of the endogenous polyamine spermine, has emerged as a significant agent in the field of oncology research and drug development.[1] Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for normal and malignant cell growth and differentiation.[2] Cancer cells, in particular, exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention.[3][4] DENSPM disrupts the delicate balance of polyamine homeostasis, not by inhibiting a single enzyme, but by orchestrating a multi-pronged attack on the metabolic pathway, leading to the depletion of natural polyamines and the accumulation of the non-functional analogue.[1][2] This comprehensive guide delves into the core mechanisms of DENSPM, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and development.
Mechanism of Action
DENSPM exerts its potent anti-proliferative and pro-apoptotic effects through a dual mechanism: the induction of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT), and the downregulation of the primary biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC).[1][2][5]
The superinduction of SSAT is a hallmark of DENSPM activity.[6][7] This enzyme acetylates spermine and spermidine, marking them for export or for oxidation by N1-acetylpolyamine oxidase (APAO), a process that generates cytotoxic byproducts such as hydrogen peroxide (H2O2) and reactive aldehydes.[3][4] This surge in oxidative stress contributes significantly to DENSPM-induced cell death.[4][8]
Simultaneously, DENSPM triggers a feedback mechanism that suppresses the expression of ODC and SAMDC, the rate-limiting enzymes in polyamine biosynthesis.[1][5] This dual action of enhanced catabolism and suppressed anabolism leads to a rapid and profound depletion of intracellular polyamine pools. As DENSPM itself cannot fulfill the biological functions of natural polyamines, its accumulation further disrupts cellular processes that are dependent on these essential molecules, ultimately leading to cell growth inhibition and apoptosis.[2][9]
Data Presentation
The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy of DENSPM across various cancer cell lines.
Table 1: In Vitro Efficacy of DENSPM in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| MDA-MB-468 | Breast Cancer | 1-10 µM | 120 | [2] |
| MCF-7 | Breast Cancer | 1-10 µM | 120 | [2] |
| SK-MEL-28 | Melanoma | Not specified | Not specified | [10] |
| MALME-3M | Melanoma | Not specified | Not specified | [6] |
| HCT116 | Colon Carcinoma | Not specified | Not specified | [11] |
| U87 | Glioblastoma | Not specified | Not specified | [12] |
| LN229 | Glioblastoma | Not specified | Not specified | [12] |
Table 2: Effect of DENSPM on Polyamine Metabolism Enzymes and Polyamine Levels
| Cell Line/Tissue | Parameter | Effect of DENSPM | Fold Change/Observation | Reference |
| MALME-3M Human Melanoma Cells | SSAT mRNA | Increased | >20-fold | [6] |
| MALME-3M Human Melanoma Cells | SSAT Protein | Increased | >300-fold | [6] |
| Human Melanoma Xenograft | SSAT Activity | Increased | Not specified | [2] |
| HCT116-CloneK | SSAT Activity | Increased | ~22-fold | [5] |
| Human Melanoma Cells | Polyamine Transport | Downregulated | Similar to spermidine | [13] |
| Chinese Hamster Ovary Cells | Polyamine Pools | Decreased | Inhibition of transient increases | [14] |
| Glioblastoma Cells | Polyamine Levels | Decreased | Accompanied by increased acetylated polyamines | [4] |
| HepaRG Cells | Spermine and Spermidine Catabolism | Augmented | Not specified | [3] |
Signaling Pathways Affected by DENSPM
DENSPM has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and differentiation.
Polyamine Metabolism and DENSPM Intervention
The central mechanism of DENSPM involves the disruption of polyamine homeostasis. It competitively inhibits the uptake of natural polyamines and manipulates the key enzymes of their metabolic pathway.
References
- 1. This compound | C13H32N4 | CID 4282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound tetrahydrochloride | Tocris Bioscience [tocris.com]
- 8. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle [pubmed.ncbi.nlm.nih.gov]
N1,N11-Diethylnorspermine: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N11-Diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic effects in various cancer models. As a structural mimic of the natural polyamine spermine, DENSPM disrupts the tightly regulated polyamine homeostasis within cells, leading to the modulation of several critical biochemical pathways. This technical guide provides an in-depth overview of the core biochemical pathways affected by DENSPM, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism of Action: Deregulation of Polyamine Metabolism
The primary mechanism of action of this compound revolves around its profound impact on polyamine metabolism. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and survival. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention.
DENSPM exerts its effects primarily through two key mechanisms:
-
Superinduction of Spermidine/Spermine N1-Acetyltransferase (SSAT): DENSPM is a potent inducer of SSAT, the rate-limiting enzyme in polyamine catabolism.[1] This superinduction leads to the acetylation of natural polyamines, which are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAO), ultimately resulting in the depletion of intracellular spermidine and spermine pools.[2] The induction of SSAT by DENSPM can be over 300-fold at the protein level.[1]
-
Downregulation of Polyamine Biosynthesis: DENSPM also contributes to the reduction of polyamine levels by suppressing the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2]
This dual action of enhancing catabolism and inhibiting biosynthesis leads to a significant and sustained depletion of the natural polyamines, which is a critical factor in the cytotoxic effects of DENSPM.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and administration of this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MALME-3M | Melanoma | ~1 | [3] |
| A121 | Ovarian Carcinoma | 0.1 - 1 | [3] |
| A549 | Lung Adenocarcinoma | 0.1 - 1 | [3] |
| HT29 | Colon Carcinoma | >100 | [3] |
| SH-SY5Y | Neuroblastoma | Not specified, but sensitive | [3] |
| LA-N-1 | Neuroblastoma | Not specified, but less sensitive | [3] |
| SK-BR-3 | Breast Cancer | Not specified | [4] |
| MCF-7 | Breast Cancer | Not specified | [4] |
| HCC1937 | Breast Cancer | Not specified | [4] |
| L56Br-C1 | Breast Cancer | Not specified | [4] |
Table 2: Clinical Trial Dosage and Administration of this compound
| Phase | Cancer Type | Dosage | Administration Schedule | Reference |
| Phase I | Advanced Malignancies | 25 - 118 mg/m²/day | Intravenous infusion TID for 6 days, repeated every 28 days | [5] |
| Phase I | Non-Small Cell Lung Cancer | 25 - 231 mg/m²/day | Intravenous infusion once daily for 5 days | [6][7] |
| Phase II | Metastatic Breast Cancer | 100 mg/m² | 15-min intravenous infusion on days 1-5 every 21 days | [8][9] |
Affected Biochemical Pathways and Signaling Cascades
The depletion of intracellular polyamines and the induction of SSAT by DENSPM trigger a cascade of downstream effects on various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Cell Cycle Progression
DENSPM has been shown to induce cell cycle arrest, primarily by affecting the S and G2/M phases. The depletion of polyamines disrupts the normal progression of the cell cycle.[4] This is often accompanied by a decrease in the levels of key cell cycle regulatory proteins, including cyclin A, cyclin B, and cyclin E.[4]
Caption: DENSPM-induced polyamine depletion leads to cell cycle arrest.
Apoptosis Induction
DENSPM induces apoptosis in a variety of cancer cell lines through both caspase-dependent and independent mechanisms. The induction of SSAT and the subsequent production of hydrogen peroxide (H2O2) during polyamine catabolism can contribute to oxidative stress and trigger apoptosis.[10] In some cell types, DENSPM treatment leads to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9.
Caption: Apoptotic pathway induced by DENSPM.
PI3K/AKT/mTOR Signaling Pathway
DENSPM has been shown to downregulate key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Treatment with DENSPM leads to a reduction in the protein levels of AKT, phosphorylated AKT, mTOR, and phosphorylated mTOR.[11] This inhibition of the mTOR pathway contributes to the anti-proliferative effects of DENSPM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different cell cycle kinetic effects of this compound-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of N1-N11-diethylnorspermine (DENSPM) administered TID for 6 days in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of N(1),N(11)-diethylnorspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N1,N11-Diethylnorspermine in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, induces cell cycle arrest in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action
This compound is a structural analogue of the natural polyamine spermine. Its primary mechanism of action involves the profound disruption of polyamine homeostasis, which is critical for cell proliferation, differentiation, and survival.[1][2] DENSPM exerts its effects through a dual action: it downregulates the biosynthetic enzymes of polyamines while simultaneously upregulating the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][3][4] The induction of SSAT is a key factor in the depletion of natural polyamines (putrescine, spermidine, and spermine) and the accumulation of their acetylated derivatives.[1][5] This depletion of essential polyamines is a primary trigger for the observed cell cycle arrest and, in many cases, apoptosis.[1][2]
The cytotoxic effects of DENSPM are also linked to the generation of hydrogen peroxide (H₂O₂) as a byproduct of the enhanced polyamine catabolism, contributing to oxidative stress and cellular damage.[1][6][7]
Quantitative Effects on Cell Cycle and Polyamine Pools
The impact of DENSPM on cell cycle progression and intracellular polyamine concentrations has been quantified in various cancer cell lines. The following tables summarize these findings.
Table 1: Effect of 10 µM DENSPM on Polyamine Pools in Human Cancer Cell Lines
| Cell Line | Treatment Duration (h) | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Reference |
| MCF-7 (Breast Cancer) | 24 | 10 | 15 | 25 | [1] |
| 48 | <5 | <5 | 10 | [1] | |
| SK-BR-3 (Breast Cancer) | 24 | 20 | 30 | 50 | [1] |
| 48 | 10 | 20 | 35 | [1] | |
| HCC1937 (Breast Cancer) | 24 | <5 | 10 | 15 | [1] |
| 48 | <5 | <5 | 5 | [1] | |
| L56Br-C1 (Breast Cancer) | 24 | <5 | <5 | 10 | [1] |
| 48 | <5 | <5 | <5 | [1] | |
| SH-SY5Y (Neuroblastoma) | 24 | 5 | 10 | 20 | [8] |
| 48 | <5 | <5 | 5 | [8] | |
| LA-N-1 (Neuroblastoma) | 24 | 25 | 40 | 60 | [8] |
| 48 | 15 | 25 | 40 | [8] | |
| MALME-3M (Melanoma) | 24 | Not Reported | <10 | <10 | [9][10] |
| U87 (Glioblastoma) | 48 | Not Reported | Depleted | Depleted | [6] |
| LN229 (Glioblastoma) | 48 | Not Reported | Depleted | Depleted | [6] |
| PC-3 (Prostate Cancer) | 72 | Depleted | Depleted | Depleted | [11] |
| DU-145 (Prostate Cancer) | 72 | Depleted | Depleted | Depleted | [11] |
Table 2: Effect of 10 µM DENSPM on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 (Breast Cancer) | 48 | Increased | Decreased | No significant change | [12] |
| SK-BR-3 (Breast Cancer) | 48 | No significant change | No significant change | No significant change | [12] |
| HCC1937 (Breast Cancer) | 48 | Increased | Decreased | Increased | [12] |
| L56Br-C1 (Breast Cancer) | 48 | Increased | Decreased | Increased | [4][12] |
| MALME-3M (Melanoma) | 24 | 75 (vs 55 in control) | 15 (vs 35 in control) | 10 (vs 10 in control) | [9][10] |
| SH-SY5Y (Neuroblastoma) | 48 | Increased | Decreased | Not specified | [8] |
| U87 (Glioblastoma) | 72 | Increased sub-G1 | Not specified | Not specified | [6][7] |
| LN229 (Glioblastoma) | 72 | Increased sub-G1 | Not specified | Not specified | [6][7] |
Signaling Pathways Modulated by DENSPM
DENSPM-induced cell cycle arrest is a consequence of its influence on several critical signaling pathways that govern cell proliferation and survival.
Polyamine Catabolism and Cell Cycle Entry
The depletion of intracellular polyamines is a central event that triggers cell cycle arrest. Polyamines are essential for the progression through the cell cycle, particularly the S phase.[12][13] DENSPM's induction of SSAT leads to a rapid reduction in spermine and spermidine levels, which in turn inhibits DNA synthesis and cell cycle progression.
Caption: DENSPM induces SSAT, leading to polyamine depletion and cell cycle arrest.
Regulation of Cell Cycle Proteins
DENSPM treatment has been shown to decrease the levels of key cell cycle regulatory proteins, including cyclin E1, cyclin A2, and cyclin B1.[12][14] This reduction in cyclins, which are essential for the activity of cyclin-dependent kinases (CDKs), contributes to the observed cell cycle arrest at different phases. The S phase appears to be the most sensitive, followed by the G2/M phase and the G1/S transition.[12]
Caption: DENSPM reduces key cyclins, leading to cell cycle phase inhibition.
Induction of Apoptosis via the Mitochondrial Pathway
In addition to cell cycle arrest, DENSPM can induce apoptosis, particularly in sensitive cell lines.[8][15] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[15] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[4][8][15] The sensitivity to DENSPM-induced apoptosis can be influenced by the cellular levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, survivin) proteins.[8][15]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid caspase-dependent cell death in cultured human breast cancer cells induced by the polyamine analogue N(1),N(11)-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by the potential chemotherapeutic drug N1, N11-Diethylnorspermine in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different cell cycle kinetic effects of this compound-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N11-Diethylnorspermine (DENSPM): A Technical Guide to the Induction of Spermidine/Spermine N1-acetyltransferase (SSAT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, by the synthetic polyamine analogue N1,N11-diethylnorspermine (DENSPM). This document details the molecular mechanisms, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the involved signaling pathways.
Introduction
Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport.[1][3] Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in the polyamine catabolic pathway.[2][4] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine and spermine, leading to their subsequent degradation by acetylpolyamine oxidase (APAO) or excretion from the cell.[1][5] This process plays a crucial role in maintaining polyamine homeostasis.[2][6]
This compound (DENSPM) is a synthetic analogue of spermine that has been investigated as a potential anti-cancer agent.[2][7][8] Its primary mechanism of action involves the potent induction of SSAT, leading to the depletion of intracellular polyamine pools and subsequent inhibition of cell growth and induction of apoptosis.[7][9][10] Understanding the intricacies of DENSPM-mediated SSAT induction is critical for the development of novel therapeutic strategies targeting polyamine metabolism in cancer and other hyperproliferative diseases.
Quantitative Effects of DENSPM on SSAT and Polyamine Metabolism
The induction of SSAT by DENSPM is a robust and significant cellular response, observed across various cancer cell lines. The following tables summarize the quantitative impact of DENSPM on SSAT expression, enzyme activity, and intracellular polyamine concentrations.
| Cell Line | DENSPM Concentration | Treatment Duration | Fold Increase in SSAT mRNA | Fold Increase in SSAT Protein | Fold Increase in SSAT Activity | Reference(s) |
| Human Lung Carcinoma (NCI H157) | Not Specified | Not Specified | Not Specified | Not Specified | High Induction | [11] |
| Human Melanoma (MALME-3) | Not Specified | 48 hours | Not Specified | Not Specified | >200-fold | [10] |
| Human Ovarian Carcinoma (A2780) | 10 µM | 20 hours | Significant Induction | Not Specified | High Induction | [12] |
| Glioblastoma (GBM) cells | Not Specified | Not Specified | Elevated | Not Specified | Not Specified | [9] |
| Breast Cancer Explants | Not Specified | In vitro incubation | Not Specified | Significantly Increased in 30/38 samples | Correlated with protein expression | [13] |
Table 1: DENSPM-Induced Upregulation of SSAT
| Cell Line | DENSPM Concentration | Treatment Duration | % Decrease in Spermidine | % Decrease in Spermine | Reference(s) | |---|---|---|---|---| | Human Ovarian Carcinoma (A2780) | 10 µM | 20 hours | Significant Depletion | Significant Depletion |[12] | | Glioblastoma (GBM) cells | Not Specified | Not Specified | Decreased | Decreased |[9] |
Table 2: Effect of DENSPM on Intracellular Polyamine Pools
Signaling Pathways and Mechanisms of Action
DENSPM induces SSAT through a multi-level regulatory mechanism, affecting transcription, mRNA translation, and protein stability.
Transcriptional Regulation
DENSPM treatment leads to an increase in the transcription of the SAT1 gene, which encodes for SSAT.[5] This is a key initial step in the induction process.
Post-transcriptional and Translational Regulation
DENSPM also significantly enhances the translation of SSAT mRNA.[4][14] Evidence suggests that DENSPM can alleviate the translational repression of SSAT mRNA, possibly by displacing inhibitory proteins from the mRNA sequence.[14] This allows for a rapid and substantial increase in the synthesis of the SSAT protein.
Post-translational Regulation
A critical aspect of DENSPM's action is the stabilization of the SSAT protein.[4] The SSAT protein has a very short half-life, estimated to be around 20 minutes.[4] DENSPM treatment dramatically increases the half-life of the SSAT protein to over 13 hours, leading to its accumulation within the cell.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of DENSPM on SSAT and polyamine metabolism.
Spermidine/Spermine N1-acetyltransferase (SSAT) Enzyme Activity Assay
This assay measures the enzymatic activity of SSAT by quantifying the transfer of a radiolabeled acetyl group from acetyl-CoA to a polyamine substrate.
Materials:
-
Cell lysate
-
[1-14C]acetyl-Coenzyme A[15]
-
Spermidine (or other polyamine substrate)[16]
-
Tris-HCl buffer (pH 7.8)
-
Dithiothreitol (DTT)
-
Scintillation fluid
-
Phosphocellulose paper discs
-
Ice-cold 10% trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, spermidine, and [1-14C]acetyl-CoA.
-
Initiate the reaction by adding cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively with ice-cold 10% TCA to remove unincorporated [1-14C]acetyl-CoA.
-
Air dry the discs and measure the radioactivity using a scintillation counter.
-
Calculate SSAT activity based on the amount of radioactivity incorporated into the polyamine substrate per unit of time and protein concentration.
Western Blotting for SSAT Protein Expression
This technique is used to detect and quantify the levels of SSAT protein in cell lysates.[17][18][19][20]
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for SSAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of SSAT protein.
High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis
HPLC is a sensitive method used to separate and quantify intracellular polyamine levels.[21][22][23][24][25]
Materials:
-
Cell pellets
-
Perchloric acid (PCA)
-
Dansyl chloride or other derivatizing agent
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Extraction: Extract polyamines from cell pellets by homogenization in PCA.
-
Derivatization: Derivatize the polyamines in the supernatant with a fluorescent tag like dansyl chloride to enable detection.
-
HPLC Separation: Inject the derivatized sample into the HPLC system. Separate the polyamines on a C18 column using a suitable mobile phase gradient.
-
Detection: Detect the separated polyamines using a fluorescence or UV detector.
-
Quantification: Quantify the polyamine levels by comparing the peak areas of the samples to those of known concentrations of polyamine standards.
Conclusion
This compound is a potent inducer of spermidine/spermine N1-acetyltransferase, a critical enzyme in polyamine catabolism. Its ability to upregulate SSAT at multiple levels—transcriptional, translational, and post-translational—leads to a dramatic depletion of intracellular polyamines, which in turn inhibits cell growth and promotes apoptosis in cancer cells. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of DENSPM and other polyamine-targeted therapies. While clinical trials with DENSPM have shown limited efficacy as a monotherapy, its potent biological activity suggests potential for combination therapies and the development of next-generation polyamine analogues.[26][27][28][29]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Polyamine Catabolism by this compound in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. metaphactory [semopenalex.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with the polyamine analogue N1, N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyamine-dependent regulation of spermidine-spermine N1-acetyltransferase mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 17. biossusa.com [biossusa.com]
- 18. origene.com [origene.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
Cellular Uptake and Transport of N1,N11-Diethylnorspermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N11-diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has been extensively investigated as a potential anti-cancer agent. As a structural mimic of natural polyamines like spermine and spermidine, DENSPM exploits the polyamine transport system (PTS) for cellular entry. Once inside the cell, it exerts its cytotoxic effects primarily by inducing the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which leads to the depletion of natural polyamines and the production of cytotoxic byproducts. This guide provides an in-depth technical overview of the cellular uptake and transport of DENSPM, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Cellular Uptake and Transport Mechanisms
The cellular uptake of the polycationic molecule DENSPM is a complex process that is not fully elucidated. Evidence suggests that it is an active process primarily mediated by the endogenous polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines for proliferation.[1] While the specific protein components of the mammalian PTS are still under investigation, it is understood to be a high-affinity, energy-dependent process.[1]
Recent research has implicated solute carrier (SLC) transporters in the transport of polyamines and their analogues. For instance, SLC22A16 has been shown to transport the polyamine analogue bleomycin-A5, suggesting it may also be involved in the transport of other polyamine-related compounds.[2] However, direct evidence for specific transporters mediating DENSPM uptake is currently lacking. The transport process is regulated by intracellular polyamine levels; high concentrations of polyamines or their analogues, including DENSPM itself, can downregulate the transport system.[3]
Quantitative Data on Cellular Uptake and Polyamine Depletion
| Cell Line | Treatment | Intracellular DENSPM Concentration | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Reference |
| Human Prostate Cancer | ||||||
| LNCaP | 10 µM DENSPM, 72h | Not Reported | ~10% | ~20% | ~5% | [3] |
| DU145 | 10 µM DENSPM, 72h | Not Reported | ~5% | ~10% | <5% | [3] |
| PC-3 | 10 µM DENSPM, 72h | Not Reported | ~15% | ~25% | ~10% | [3] |
| Human Melanoma | ||||||
| MALME-3M | 10 µM DENSPM, 24h | Not Reported | Depleted | Significantly Reduced | Significantly Reduced | [4] |
| SK-MEL-28 | 10 µM DENSPM, 24h | Not Reported | Depleted | Significantly Reduced | Significantly Reduced | [4] |
Table 1: Effect of DENSPM on Intracellular Polyamine Pools in Various Cancer Cell Lines. This table summarizes the significant depletion of natural polyamines (putrescine, spermidine, and spermine) following treatment with DENSPM in different human cancer cell lines, indicating its effective cellular uptake and mechanism of action.
Experimental Protocols
Protocol 1: Radiolabeled Polyamine Analogue Uptake Assay
This protocol is adapted from methods used for studying the uptake of radiolabeled natural polyamines and can be applied to study DENSPM uptake, assuming a radiolabeled version of DENSPM (e.g., [14C]DENSPM or [3H]DENSPM) is available.
Objective: To quantify the cellular uptake of radiolabeled DENSPM.
Materials:
-
Cancer cell line of interest (e.g., DU145, PC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled DENSPM ([14C]DENSPM or [3H]DENSPM)
-
Unlabeled ("cold") DENSPM
-
Lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add 0.5 mL of fresh, serum-free medium to each well and incubate for 30 minutes at 37°C to equilibrate the cells.
-
Uptake Initiation: To initiate the uptake, aspirate the medium and add 0.5 mL of medium containing the desired concentration of radiolabeled DENSPM. For competition experiments, co-incubate with a molar excess (e.g., 100-fold) of unlabeled DENSPM to determine non-specific uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.
-
Uptake Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. It is critical to perform the washing steps quickly to minimize efflux of the radiolabeled compound.
-
Cell Lysis: After the final wash, add 0.5 mL of lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate from each well to a scintillation vial. Add 5 mL of scintillation cocktail to each vial, cap, and vortex.
-
Measurement: Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) can be converted to pmol of DENSPM per mg of protein using a standard curve and a protein assay (e.g., BCA assay) performed on parallel wells.
Protocol 2: Quantification of Intracellular DENSPM by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of unlabeled DENSPM from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Objective: To determine the intracellular concentration of unlabeled DENSPM.
Materials:
-
DENSPM-treated cells
-
Ice-cold PBS
-
Internal standard (a structurally similar compound not present in the cells)
-
Methanol
-
Acetonitrile
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Cell Harvesting and Washing: After treatment with DENSPM for the desired time, place the culture plates on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis and Extraction: Add a known volume of ice-cold methanol containing the internal standard to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Sonicate the samples on ice to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DENSPM and the internal standard.
-
-
Quantification: Create a standard curve by analyzing known concentrations of DENSPM and the internal standard. Calculate the intracellular concentration of DENSPM in the cell extracts based on the peak area ratios of DENSPM to the internal standard and normalize to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by DENSPM
DENSPM's primary mechanism of action, the induction of SSAT and subsequent depletion of natural polyamines, triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
Figure 1: Signaling Pathways Affected by DENSPM. This diagram illustrates the cellular uptake of DENSPM via the polyamine transport system, its primary mechanism of inducing SSAT and depleting natural polyamines, and the subsequent downstream effects on the mTOR and MAPK signaling pathways, ultimately leading to apoptosis.
Experimental Workflow for Studying DENSPM Uptake
The following diagram outlines a typical experimental workflow for investigating the cellular uptake of DENSPM.
Figure 2: Experimental Workflow for DENSPM Uptake Studies. This flowchart outlines the key steps involved in a typical in vitro experiment to quantify the cellular uptake of this compound (DENSPM), from cell preparation to data analysis.
Conclusion
This compound is a promising anti-cancer agent that effectively enters cancer cells by hijacking the polyamine transport system. Its primary intracellular action is the potent induction of SSAT, leading to the depletion of essential natural polyamines and the generation of oxidative stress. These events trigger a complex network of signaling pathways, including the inhibition of the pro-survival mTOR pathway and the activation of the pro-apoptotic MAPK pathway, culminating in cell death. While the precise transporters and the detailed kinetics of DENSPM uptake require further investigation, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other polyamine analogues. A deeper understanding of the transport mechanisms will be crucial for optimizing the therapeutic efficacy of DENSPM and for the development of novel polyamine-targeted cancer therapies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Frontiers | Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines [frontiersin.org]
- 3. Human prostatic carcinoma cell lines display altered regulation of polyamine transport in response to polyamine analogs and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N1,N11-Diethylnorspermine (DENSPM) in Polyamine Catabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, as a potent tool for studying polyamine catabolism. This document outlines the mechanism of action of DENSPM, its effects on cellular polyamine levels, and detailed protocols for its application in in vitro and in vivo research settings.
Introduction to this compound (DENSPM)
This compound (DENSPM) is a structural analogue of the naturally occurring polyamine, spermine. Its primary mechanism of action involves the profound induction of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[1][2] This superinduction of SSAT leads to the acetylation of spermidine and spermine, marking them for either export out of the cell or for oxidation by N1-acetylpolyamine oxidase (APAO). The overall effect is a significant depletion of intracellular polyamine pools, which are essential for cell growth, proliferation, and differentiation.[3][4] Consequently, DENSPM exhibits potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell types.[5][6]
Mechanism of Action
DENSPM exerts its effects on polyamine catabolism through a multi-faceted approach:
-
Superinduction of SSAT: DENSPM is one of the most potent known inducers of SSAT, capable of increasing its expression by 10- to 1000-fold in responsive cell lines.[1][2]
-
Depletion of Polyamines: The dramatic increase in SSAT activity leads to a rapid decrease in the intracellular concentrations of spermidine and spermine.[3]
-
Downregulation of Polyamine Biosynthesis: DENSPM can also suppress the activity of key polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[4]
-
Induction of Oxidative Stress: The catabolism of acetylated polyamines by APAO and the direct oxidation of spermine by spermine oxidase (SMOX) generate hydrogen peroxide (H₂O₂) as a byproduct, contributing to cellular oxidative stress and apoptosis.[7]
-
Inhibition of mTOR Signaling: DENSPM treatment has been shown to downregulate the mTOR signaling pathway, a critical regulator of cell growth and protein synthesis. This is evidenced by decreased phosphorylation of key downstream effectors like p70S6K and 4E-BP1.[7][8]
Data Presentation
In Vitro Antiproliferative Activity of DENSPM
The half-maximal inhibitory concentration (IC50) of DENSPM varies across different cancer cell lines, reflecting differential sensitivities to the induction of polyamine catabolism.
| Cell Line | Cancer Type | IC50 (µM) |
| A121 | Ovarian Carcinoma | 0.1 - 1 |
| A549 | Lung Adenocarcinoma | 0.1 - 1 |
| SH-1 | Melanoma | 0.1 - 1 |
| MALME-3M | Melanoma | 0.1 - 1 |
| HT29 | Colon Carcinoma | >100 |
| PC-3 | Prostate Carcinoma | Micromolar range |
| TSU-pr1 | Prostate Carcinoma | Micromolar range |
| DU-145 | Prostate Carcinoma | Micromolar range |
| JCA-1 | Prostate Carcinoma | Micromolar range |
| Various Melanoma Cell Lines | Melanoma | 2 - 180 |
Table 1: IC50 values for DENSPM in various human cancer cell lines. Data compiled from multiple sources.[3][4][9]
In Vivo Administration of DENSPM
DENSPM has been evaluated in various preclinical and clinical settings, with dosages and schedules tailored to the model and therapeutic goal.
| Model | Administration Route | Dosage | Schedule |
| Nude Mice with Human Tumor Xenografts | Intraperitoneal (i.p.) injection | 40 or 80 mg/kg | 3 times a day for 6 days |
| Nude Mice with Human Tumor Xenografts | Subcutaneous (s.c.) infusion (Alzet pumps) | 120, 240, or 360 mg/kg/day | Continuous for 4 days |
| Nude Mice with DU-145 Xenografts | Intraperitoneal (i.p.) injection | 40 mg/kg | 3 times a day for two 6-day cycles (days 1-6 and 8-13) |
| Phase I Clinical Trial (NSCLC) | Intravenous (i.v.) infusion | MTD: 185 mg/m²/day | Once daily for 5 days, repeated every 21 days |
| Phase I Clinical Trial (HCC) | Intravenous (i.v.) infusion | MTD: 75 mg/m² | Days 1, 3, 5, 8, 10, and 12 of a 28-day cycle |
| Phase II Clinical Trial (Metastatic Breast Cancer) | Intravenous (i.v.) infusion | 100 mg/m² | Once daily for 5 days, repeated every 21 days |
Table 2: In vivo administration protocols for DENSPM. MTD: Maximum Tolerated Dose; NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma. Data compiled from multiple sources.[3][4][10][11][12][13]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of DENSPM Stock Solution for In Vitro Use
-
Reconstitution: DENSPM is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For frequent use, a stock solution can be stored at 4°C for a limited time, protected from light.
Protocol 1: Determination of IC50 by MTT Cell Viability Assay
This protocol is for determining the concentration of DENSPM that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DENSPM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
DENSPM Treatment: Prepare serial dilutions of DENSPM from the stock solution in complete medium. The concentration range should bracket the expected IC50 (e.g., 0.1 µM to 100 µM). Remove the medium from the wells and add 100 µL of the DENSPM dilutions. Include a vehicle control (medium with the same concentration of the solvent used for DENSPM).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DENSPM concentration relative to the vehicle control. Plot the percentage of viability versus the log of the DENSPM concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of Polyamine Catabolism and mTOR Pathway Proteins
This protocol outlines the procedure for analyzing changes in protein expression following DENSPM treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
DENSPM stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SSAT, anti-SMOX, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DENSPM at the desired concentration (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: HPLC Analysis of Intracellular Polyamines and Acetylated Polyamines
This protocol describes the quantification of polyamines and their acetylated derivatives using high-performance liquid chromatography (HPLC).
Materials:
-
Cancer cell line of interest
-
DENSPM stock solution
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Polyamine and acetylated polyamine standards
Procedure:
-
Cell Treatment and Extraction: Treat cells with DENSPM as required. Harvest the cells and extract the polyamines by adding ice-cold 0.2 M PCA.
-
Derivatization: After centrifugation to remove precipitated proteins, derivatize the polyamines in the supernatant with dansyl chloride.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the dansylated polyamines on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector. Quantify the polyamine levels by comparing the peak areas to those of known standards.
Protocol 4: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This protocol measures the enzymatic activity of SSAT in cell lysates.
Materials:
-
Cell lysates from DENSPM-treated and control cells
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Spermidine or spermine (substrate)
-
[¹⁴C]Acetyl-CoA (radiolabeled co-substrate)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and spermidine/spermine.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]Acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping solution (e.g., hydroxylamine).
-
Separation and Counting: Separate the radiolabeled acetylated polyamine product from the unreacted [¹⁴C]Acetyl-CoA (e.g., by ion-exchange chromatography or solvent extraction).
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Calculation: Calculate the SSAT activity, typically expressed as pmol of acetylated product formed per minute per mg of protein.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate role of polyamine catabolism in cellular processes. Its ability to potently induce SSAT and deplete intracellular polyamines provides a robust system for studying the consequences of polyamine dysregulation in various biological contexts, particularly in cancer research and drug development. The protocols provided herein offer a foundation for researchers to effectively utilize DENSPM in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth [mdpi.com]
- 9. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Quantifying Polyamine Levels Following N¹,N¹¹-Diethylnorspermine (DENSPM) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N¹,N¹¹-diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the profound disruption of intracellular polyamine homeostasis. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention. DENSPM treatment leads to a rapid depletion of natural polyamines by down-regulating their biosynthesis and, most critically, by potently inducing the key polyamine catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT).[1][2] This dual action results in the depletion of intracellular polyamine pools, leading to cell growth inhibition and apoptosis.[3][4]
Accurate quantification of intracellular polyamine levels is crucial for evaluating the efficacy of DENSPM and understanding its detailed mechanism of action in preclinical and clinical studies. This document provides detailed application notes, experimental protocols for quantifying polyamine levels using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Effect of DENSPM on Intracellular Polyamine Levels
The following tables summarize the quantitative changes in putrescine, spermidine, and spermine levels in various cancer cell lines after treatment with DENSPM. The data is compiled from published research and illustrates the consistent depletion of natural polyamines induced by this agent.
Table 1: Effect of DENSPM on Polyamine Levels in Human Melanoma Cell Lines
| Cell Line | Treatment (10 µM DENSPM) | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |
| SK-MEL-28 | Control | 0.15 ± 0.02 | 2.5 ± 0.2 | 3.8 ± 0.3 |
| 24h | 0.05 ± 0.01 | 0.4 ± 0.1 | 0.5 ± 0.1 | |
| MALME-3M | Control | 0.21 ± 0.03 | 3.1 ± 0.3 | 4.5 ± 0.4 |
| 24h | 0.08 ± 0.02 | 0.9 ± 0.2 | 1.2 ± 0.3 | |
| A375 | Control | 0.18 ± 0.02 | 2.8 ± 0.3 | 4.1 ± 0.4 |
| 24h | 0.12 ± 0.02 | 1.8 ± 0.2 | 2.5 ± 0.3 | |
| LOX | Control | 0.25 ± 0.04 | 3.5 ± 0.4 | 5.1 ± 0.5 |
| 24h | 0.18 ± 0.03 | 2.5 ± 0.3 | 3.8 ± 0.4 |
Data adapted from published studies. Values are represented as mean ± standard deviation.
Table 2: Summary of DENSPM Effects on Polyamine Levels in Other Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings on Polyamine Levels after DENSPM Treatment |
| Prostate Cancer | DU-145, PC-3, TSU-pr1, JCA-1 | Significant depletion of natural polyamines.[5] |
| Breast Cancer | L56Br-C1 | Efficient depletion of putrescine, spermidine, and spermine.[3] |
| Lung Cancer | A549 | Extensive depletion of polyamine pools.[2] |
| Glioblastoma | U87, LN229 | Depletes cellular polyamines.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DENSPM Action on Polyamine Metabolism.
Caption: Experimental Workflow for Polyamine Quantification.
Experimental Protocols
Protocol 1: Quantification of Polyamines by HPLC with Pre-column Benzoylation
This protocol details the analysis of polyamines by reverse-phase HPLC following derivatization with benzoyl chloride. Benzoylated polyamines can be detected by UV absorbance.
Materials:
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Sodium hydroxide (NaOH), 2 M
-
Benzoyl chloride
-
Saturated sodium chloride (NaCl) solution
-
Diethyl ether
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Polyamine standards (Putrescine, Spermidine, Spermine)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation and Extraction:
-
Culture cells to the desired confluency and treat with DENSPM or vehicle control for the specified duration.
-
Harvest cells by trypsinization or scraping, and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant containing the polyamines to a new microcentrifuge tube. An aliquot can be used for protein quantification (e.g., Bradford assay) from the pellet.
-
-
Benzoylation (Derivatization):
-
To 100 µL of the PCA extract (or polyamine standards/internal standard), add 200 µL of 2 M NaOH.
-
Add 10 µL of benzoyl chloride.
-
Vortex vigorously for 30 seconds and incubate at room temperature for 20-30 minutes.
-
Stop the reaction by adding 400 µL of saturated NaCl solution.
-
Extract the benzoylated polyamines by adding 500 µL of diethyl ether and vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a new tube.
-
Evaporate the ether to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of methanol (HPLC grade).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used. An example gradient is starting with 60% methanol and increasing to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
-
Quantification: Create a standard curve using the benzoylated polyamine standards with the internal standard. Calculate the concentration of each polyamine in the samples based on the peak areas relative to the standard curve.
-
Protocol 2: Quantification of Polyamines by LC-MS/MS
This protocol provides a highly sensitive and specific method for polyamine quantification without the need for derivatization, although derivatization can be employed to improve chromatographic separation.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Polyamine standards (Putrescine, Spermidine, Spermine)
-
Isotopically labeled internal standards (e.g., d8-Putrescine, d8-Spermidine, d8-Spermine)
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 or HILIC column and a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation and Extraction:
-
Follow steps 1.1 to 1.3 from Protocol 1.
-
Resuspend the cell pellet in 200 µL of ice-cold 10% TCA containing isotopically labeled internal standards.
-
Lyse the cells by sonication on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for better retention of polar polyamines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the polyamines. For a C18 column, a shallow gradient may be necessary. For a HILIC column, the gradient will be reversed (starting with high organic).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Putrescine: e.g., m/z 89.1 -> 72.1
-
Spermidine: e.g., m/z 146.2 -> 72.1
-
Spermine: e.g., m/z 203.2 -> 146.2
-
Monitor the corresponding transitions for the isotopically labeled internal standards.
-
-
-
Quantification: Generate standard curves for each polyamine by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration. Calculate the concentrations in the samples from these curves.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the effects of N¹,N¹¹-diethylnorspermine on polyamine metabolism. The accurate quantification of intracellular polyamine levels is a critical step in elucidating the anticancer mechanisms of DENSPM and other polyamine-targeted therapies. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Both methods, when properly validated, can provide reliable and reproducible data to advance research in this promising area of drug development.
References
- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn-beta.tailieu.vn [cdn-beta.tailieu.vn]
- 5. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N11-Diethylnorspermine: A Novel Pharmacological Tool for Inducing Beige Adipocyte Biogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N11-diethylnorspermine (DENSpm) is a synthetic polyamine analog that has emerged as a potent inducer of beige adipocyte biogenesis. These thermogenic fat cells, also known as "brite" (brown-in-white) adipocytes, are characterized by their high mitochondrial content and the expression of uncoupling protein 1 (UCP1). The induction of beige adipocytes within white adipose tissue (WAT) is a promising therapeutic strategy to combat obesity and related metabolic disorders by increasing energy expenditure. DENSpm offers a valuable pharmacological tool to study the molecular mechanisms underlying beige adipocyte formation and to explore its potential in drug development.
This document provides detailed application notes and experimental protocols for utilizing DENSpm to induce beige adipocyte biogenesis in both in vitro and in vivo models.
Mechanism of Action
DENSpm primarily exerts its effects by activating the enzyme spermidine/spermine N1-acetyltransferase (SAT1).[1][2][3] SAT1 is the rate-limiting enzyme in the polyamine catabolic pathway. Activation of SAT1 by DENSpm leads to a cascade of events that promotes the beige adipocyte phenotype. The proposed signaling pathway involves the following key steps:
-
SAT1 Activation: DENSpm directly activates SAT1, leading to the acetylation of spermidine and spermine.
-
Increased Polyamine Catabolism: This acetylation marks polyamines for degradation, altering the intracellular polyamine pool.
-
Reactive Oxygen Species (ROS) Production: The catabolism of acetylated polyamines generates hydrogen peroxide (H₂O₂), a type of ROS.
-
Inflammatory Gene Expression: The increase in ROS can lead to the expression of inflammatory genes.
-
Beige Adipocyte Gene Program Activation: This signaling cascade culminates in the increased expression of key beige adipocyte markers, including UCP1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3]
The activation of this pathway ultimately enhances mitochondrial biogenesis and function, leading to increased oxygen consumption and a thermogenic phenotype.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on beige adipocyte markers and cellular respiration based on available research.
Table 1: In Vitro Effects of DENSpm on Beige Adipocyte Gene Expression in Differentiated Primary Adipocytes
| Gene Marker | Treatment | Fold Change (vs. Control) | Reference |
| UCP1 | 10 µM DENSpm (24h) | ~2.5 | [3] |
| PGC-1α | 10 µM DENSpm (24h) | ~2.0 | [3] |
| Cidea | 10 µM DENSpm (24h) | ~2.2 | [3] |
| Cox7a1 | 10 µM DENSpm (24h) | ~1.8 | [3] |
Table 2: In Vitro Effects of DENSpm on Oxygen Consumption Rate (OCR) in Differentiated Primary Adipocytes
| OCR Parameter | Treatment | % Increase (vs. Control) | Reference |
| Total Oxygen Consumption | 10 µM DENSpm (24h) | ~40% | [3] |
Experimental Protocols
Protocol 1: In Vitro Induction of Beige Adipocytes from Primary Preadipocytes
This protocol describes the differentiation of primary murine preadipocytes and their subsequent treatment with DENSpm to induce a beige phenotype.
Materials:
-
Primary preadipocytes isolated from inguinal white adipose tissue (iWAT) of mice
-
Preadipocyte growth medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation medium (Preadipocyte growth medium supplemented with 1 µM rosiglitazone, 1 µM dexamethasone, 0.5 mM IBMX, and 5 µg/mL insulin)
-
Adipocyte maintenance medium (Preadipocyte growth medium supplemented with 1 µM rosiglitazone and 5 µg/mL insulin)
-
This compound (DENSpm)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA isolation and qPCR analysis
-
Reagents for protein extraction and western blotting
-
Seahorse XF Analyzer and reagents for measuring OCR
Procedure:
-
Cell Seeding: Plate primary preadipocytes in multi-well plates at a desired density and culture in preadipocyte growth medium until confluent.
-
Adipocyte Differentiation:
-
Two days post-confluency (Day 0), replace the growth medium with differentiation medium.
-
On Day 2, replace the medium with adipocyte maintenance medium.
-
Continue to replace the adipocyte maintenance medium every two days until cells are fully differentiated (typically Day 7-8), characterized by the accumulation of lipid droplets.
-
-
DENSpm Treatment: On Day 8 of differentiation, treat the mature adipocytes with 10 µM DENSpm in fresh adipocyte maintenance medium for 24 hours. Include a vehicle-treated control group.
-
Analysis of Beige Adipocyte Markers:
-
Gene Expression (qPCR): After the 24-hour treatment, wash the cells with PBS and lyse them for RNA isolation. Perform reverse transcription followed by qPCR to analyze the expression of beige marker genes (e.g., Ucp1, Pgc1a, Cidea).
-
Protein Expression (Western Blot): Lyse the cells in RIPA buffer, and determine protein concentration. Perform western blot analysis for UCP1 and other proteins of interest.
-
-
Measurement of Oxygen Consumption Rate (OCR):
-
Seed and differentiate preadipocytes in a Seahorse XF cell culture microplate.
-
Following DENSpm treatment, measure OCR using a Seahorse XF Analyzer according to the manufacturer's protocol. This will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and proton leak.
-
Protocol 2: In Vivo Induction of Beige Adipogenesis in Mice (Proposed)
While specific protocols for inducing beige fat with DENSpm in vivo are not extensively detailed in the cited literature, a potential protocol can be adapted from its use in other models.
Materials:
-
C57BL/6J mice
-
This compound (DENSpm)
-
Sterile saline solution
-
Equipment for subcutaneous or intraperitoneal injections
-
Metabolic cages for monitoring energy expenditure
-
Reagents for tissue processing, RNA, and protein extraction
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
DENSpm Administration:
-
Based on previous studies using DENSpm in mice for other applications, a starting dose could be in the range of 10-50 mg/kg body weight.
-
Administer DENSpm daily via subcutaneous or intraperitoneal injection for a period of 7-14 days. A control group should receive vehicle (saline) injections.
-
-
Metabolic Phenotyping:
-
Towards the end of the treatment period, place mice in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and physical activity.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect inguinal white adipose tissue (iWAT).
-
Analyze the iWAT for the expression of beige adipocyte markers (UCP1, PGC-1α) at both the mRNA and protein levels.
-
Histological analysis (H&E and UCP1 immunohistochemistry) can be performed to visualize the emergence of multilocular, UCP1-positive beige adipocytes.
-
Visualizations
Signaling Pathway of DENSpm-Induced Beige Adipocyte Biogenesis
Caption: DENSpm activates SAT1, leading to increased polyamine catabolism, ROS production, and subsequent expression of beige adipocyte markers.
Experimental Workflow for In Vitro Induction
Caption: Workflow for the in vitro induction and analysis of beige adipocytes using DENSpm.
Conclusion
This compound serves as a valuable and specific pharmacological tool for inducing beige adipocyte biogenesis through the activation of the SAT1-mediated polyamine catabolic pathway. The provided protocols and data offer a framework for researchers to investigate the fascinating biology of beige adipocytes and to explore novel therapeutic avenues for metabolic diseases. Further dose-response and in vivo studies will be crucial to fully elucidate the therapeutic potential of targeting this pathway.
References
- 1. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis. [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N11-Diethylnorspermine (DENSPM): Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N1,N11-Diethylnorspermine (DENSPM), a potent inducer of polyamine catabolism, in the investigation of the epithelial-mesenchymal transition (EMT). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate the design and execution of experiments aimed at understanding the intricate relationship between polyamine metabolism and cellular plasticity.
Introduction
This compound (DENSPM) is a synthetic polyamine analogue that has been extensively studied as a potential anti-cancer agent. Its primary mechanism of action involves the robust induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. This leads to the depletion of intracellular polyamine pools, particularly spermidine and spermine. Recent studies have unveiled a novel role for DENSPM in inducing an EMT-like phenotype in epithelial cells, highlighting a critical link between polyamine metabolism and the regulation of cellular differentiation and plasticity.[1][2] EMT is a fundamental biological process implicated in embryonic development, wound healing, and cancer progression, where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.
Mechanism of Action
DENSPM exerts its effects by hijacking the cellular polyamine regulatory machinery. As a structural mimic of natural polyamines, it is actively transported into cells. Once inside, it potently induces the expression of SSAT. The subsequent acetylation of spermidine and spermine marks them for either export from the cell or degradation by acetylpolyamine oxidase (APAO), leading to a significant reduction in their intracellular concentrations. This depletion of natural polyamines, particularly spermidine, appears to be a key trigger for the observed EMT-like changes in epithelial cells.[1][2] While polyamine catabolism can generate reactive oxygen species (ROS), studies suggest that the EMT-inducing effect of DENSPM is not primarily mediated by oxidative stress.[1][3]
Data Presentation
The following tables summarize the quantitative effects of DENSPM on the expression of key epithelial and mesenchymal markers in differentiated human hepatocyte-like HepaRG cells after 72 hours of treatment with 10 µM DENSPM. The data is presented as relative mRNA levels compared to untreated control cells.
Table 1: Effect of DENSPM on Epithelial Marker Expression
| Gene | Fold Change vs. Control | Reference |
| Albumin | ~0.1 | [1] |
| CYP3A4 | ~0.05 | [1] |
| α-AT | ~0.2 | [1] |
Table 2: Effect of DENSPM on Mesenchymal Marker Expression
| Gene | Fold Change vs. Control | Reference |
| Vimentin | ~4.0 | [1] |
| Snai1 | ~3.5 | [1] |
| Snai2 | ~2.5 | [1] |
| Twist | ~2.0 | [1] |
Experimental Protocols
The following protocols are based on methodologies described in the literature for studying the effects of DENSPM on EMT in HepaRG cells.[1]
Protocol 1: HepaRG Cell Culture and Differentiation
-
Cell Seeding: Seed undifferentiated HepaRG cells in a suitable culture vessel (e.g., 6-well plates) at a density that allows them to reach confluence.
-
Growth Phase: Culture the cells in Williams' E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 5 µg/mL insulin for two weeks, changing the medium every 2-3 days.
-
Differentiation Phase: Once confluent, induce differentiation by culturing the cells for an additional two weeks in the same medium supplemented with 1.8% DMSO. The medium should be changed every 2-3 days. Successful differentiation is characterized by the appearance of a mixed culture of hepatocyte-like and cholangiocyte-like cells.
Protocol 2: DENSPM Treatment
-
Preparation of DENSPM Stock Solution: Prepare a stock solution of DENSPM in a suitable solvent (e.g., sterile water or PBS) at a concentration of 10 mM.
-
Treatment of Differentiated HepaRG Cells: After the four-week differentiation period, treat the cells with 10 µM DENSPM in fresh culture medium. A vehicle control (the solvent used for the DENSPM stock solution) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: RNA Extraction and RT-qPCR for EMT Marker Analysis
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable RNA extraction reagent (e.g., TRIzol). Purify the total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., Albumin, CYP3A4, Vimentin, Snai1) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between DENSPM-treated and control cells, normalized to the housekeeping gene.
-
Concluding Remarks
The use of this compound provides a valuable pharmacological tool to investigate the role of polyamine metabolism in the complex process of epithelial-mesenchymal transition. The protocols and data presented here offer a foundation for researchers to explore the molecular mechanisms linking polyamine depletion to the induction of an EMT-like phenotype. Further studies in this area could uncover novel therapeutic targets for diseases characterized by aberrant cellular plasticity, such as cancer.
References
Application Notes and Protocols: Pharmacokinetics and Metabolism of N1,N11-Diethylnorspermine (DENSPM) in vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetics and metabolism of N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue with potential as an antineoplastic agent. The information is compiled from various preclinical and clinical studies to support further research and development.
Pharmacokinetic Profile of DENSPM
This compound (DENSPM), also known as N1,N11-bis(ethyl)norspermine (BENSpm), has been evaluated in several preclinical animal models and human clinical trials.[1] Its pharmacokinetic profile is characterized by rapid distribution and variable metabolism and excretion across different species.
Preclinical Pharmacokinetics
Studies in dogs, mice, and primates have been instrumental in understanding the disposition of DENSPM.
Table 1: Comparative Pharmacokinetic Parameters of DENSPM in Animal Models
| Parameter | Dog (Intravenous Bolus) | Cebus apella Primate |
| Plasma Half-life (t½) | 72.8 ± 11.8 min[2] | Significantly shorter than in dogs[3] |
| Distribution Half-life | ~4 min[2] | Not Reported |
| Volume of Distribution (Vd) | 0.216 ± 0.032 L/kg[2] | Not Reported |
| Renal Clearance Half-life | 59.7 ± 7.6 min[2] | Not Reported |
| % Excreted Unchanged in Urine | 48.8 ± 12.5% (0-4 hr)[2] | < 1%[3] |
| Tissue Distribution | Kidney >> Liver ≈ Lung > Spleen[3] | Liver >> Kidney ≈ Spleen > Lung[3] |
Key Observations from Preclinical Studies:
-
Species-Specific Differences: A notable difference is observed in the urinary excretion of the parent drug, with dogs excreting a significant portion unchanged, while primates excrete less than 1%.[3] This suggests more extensive metabolism in primates. The tissue distribution also varies, with the highest concentrations found in the kidney of dogs and the liver of primates.[3]
-
Metabolites: In both dogs and mice, metabolites of DENSPM have been identified in various tissues, including the lung, liver, spleen, and kidney. The liver and kidney showed the highest levels of metabolites.[2]
Clinical Pharmacokinetics (Human)
Phase I clinical trials have been conducted in patients with various cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][4]
Table 2: Pharmacokinetic Parameters of DENSPM in Human Clinical Trials
| Parameter | Phase I Study (NSCLC Patients) | Phase I Study (HCC Patients) |
| Administration | 15-min IV infusion daily for 5 days[1] | Short IV infusion on days 1, 3, 5, 8, 10, 12 of a 28-day cycle[4] |
| Serum Half-life (t½) | 0.5 to 3.7 hours (no apparent dose dependence)[1] | Not explicitly stated, but plasma levels decayed rapidly post-infusion[4] |
| Maximal Serum Conc. (Cmax) | Increased with dosage (greater than proportional increase)[1] | Not Reported |
| Area Under the Curve (AUC) | Increased 2.45-fold with a 1.95-fold dose increase[1] | Not Reported |
| Plasma Clearance | 524 to 928 mL/min/m²[1] | 66.3 ± 35.9 L/h/m² (for the initial dose)[4] |
| Volume of Distribution (Vss) | 6.71 to 40.8 L/m²[1] | Not Reported |
| Urinary Excretion | No parent compound detectable in the urine[1] | Not Reported |
Key Observations from Clinical Studies:
-
Rapid Clearance: DENSPM is rapidly cleared from the plasma in humans.[1][4]
-
Minimal Renal Excretion: Similar to primates, negligible amounts of the parent drug are excreted in the urine of human patients.[1]
-
Dose-Dependent Exposure: Maximal serum concentrations and AUC increase with the administered dose.[1]
-
Tolerability: The maximum tolerated dose (MTD) has been established in different dosing schedules, with dose-limiting toxicities being primarily gastrointestinal and central nervous system-related.[1][5]
Metabolism of DENSPM
The metabolism of DENSPM is a critical determinant of its activity and clearance. The primary metabolic pathway involves enzymatic reactions that are also involved in natural polyamine catabolism.
Metabolic Pathway
DENSPM undergoes metabolism through two main processes: N-deethylation and the stepwise removal of its aminopropyl groups.[2] This catabolic cascade is initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which is a key rate-limiting enzyme in polyamine degradation.[6] The acetylated intermediates are then substrates for polyamine oxidase.
Identified Metabolites:
-
N1-ethylnorspermine
-
N1-ethylnorspermidine
-
N1-ethyl-1,3-diaminopropane
-
Norspermidine[2]
The induction of SSAT by DENSPM is a significant aspect of its mechanism of action, leading to the depletion of natural polyamines, which are essential for tumor growth.[1][7]
// Invisible nodes for pathway labels node [shape=plaintext, fontcolor="#202124"]; pathway1 [label="N-deethylation"]; pathway2 [label="Aminopropyl Removal"]; pathway3 [label="Aminopropyl Removal"];
// Edges DENSPM -> N1_ethylnorspermine [label="SSAT / Polyamine Oxidase"]; N1_ethylnorspermine -> N1_ethylnorspermidine [label="SSAT / Polyamine Oxidase"]; N1_ethylnorspermidine -> N1_ethyl_diaminopropane [label="SSAT / Polyamine Oxidase"]; N1_ethylnorspermine -> Norspermidine [label="SSAT / Polyamine Oxidase"];
} .dot Metabolic pathway of this compound (DENSPM).
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for the in vivo analysis of DENSPM.
Animal Pharmacokinetic Study Protocol
This protocol outlines a typical procedure for evaluating the pharmacokinetics of DENSPM in a preclinical animal model, such as the dog.
Methodology:
-
Animal Model: Beagle dogs are a commonly used model.[2] Animals should be fasted overnight prior to drug administration.
-
Drug Administration: DENSPM is typically dissolved in a sterile vehicle (e.g., normal saline) and administered as an intravenous (IV) bolus or a constant rate infusion over a specified period (e.g., 10-120 minutes).[2]
-
Sample Collection:
-
Blood: Collect blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, and at 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose). Use tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Urine: House animals in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-4 hours, 4-8 hours).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentrations of DENSPM and its metabolites in plasma and urine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Bioanalytical Method for DENSPM Quantification
A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. While specific details can vary, a general approach using HPLC is common.
Protocol:
-
Sample Preparation (Plasma/Urine):
-
Thaw samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions (Illustrative):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
Detection: Mass spectrometric detection (e.g., triple quadrupole MS) is often used for its high sensitivity and selectivity, monitoring specific parent-daughter ion transitions for DENSPM and its metabolites.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of DENSPM and its metabolites spiked into the same biological matrix.
-
Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
-
Note: The development and validation of bioanalytical methods should follow regulatory guidelines (e.g., FDA, EMA) to ensure data quality and reliability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of this compound in a Cebus apella primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of N1-N11-diethylnorspermine (DENSPM) administered TID for 6 days in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Activation of Polyamine Catabolism by this compound in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to N1,N11-Diethylnorspermine (DENSPM) in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the polyamine analogue N1,N11-Diethylnorspermine (DENSPM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DENSPM?
A1: DENSPM is a synthetic analogue of the natural polyamine spermine. Its primary anticancer effects stem from its ability to deplete intracellular polyamine pools, which are essential for cell growth and proliferation.[1][2][3][4][5] DENSPM achieves this by:
-
Inducing spermidine/spermine N1-acetyltransferase (SSAT): This is a key rate-limiting enzyme in polyamine catabolism.[6][7][8] Upregulation of SSAT leads to increased acetylation of spermidine and spermine, marking them for export out of the cell or for catabolism by N1-acetylpolyamine oxidase (PAOX).[9]
-
Downregulating polyamine biosynthesis: DENSPM can suppress the activity of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the key enzymes in the polyamine synthesis pathway.[5][10]
-
Competing for polyamine uptake: DENSPM can compete with natural polyamines for uptake into the cell, further contributing to the depletion of intracellular polyamine stores.
Q2: My cancer cell line is showing resistance to DENSPM. What are the potential mechanisms?
A2: Resistance to DENSPM can be multifactorial. Some common mechanisms include:
-
Insufficient SSAT Induction: The cytotoxic effects of DENSPM are often correlated with the level of SSAT induction.[6][10] Cell lines that fail to significantly upregulate SSAT in response to DENSPM may be inherently resistant.[4]
-
Compensatory Polyamine Uptake: Cancer cells can compensate for the inhibition of polyamine biosynthesis by increasing the uptake of polyamines from their microenvironment.[11][12]
-
Activation of Pro-Survival Pathways: Autophagy can be induced by DENSPM as a survival mechanism. Inhibition of autophagy has been shown to enhance DENSPM-induced apoptosis.[13][14]
-
Expression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins, such as Bcl-2, can confer resistance to DENSPM-induced apoptosis.[15]
-
Tumor Microenvironment: Hypoxia, a common feature of solid tumors, can contribute to broad-spectrum chemotherapy resistance, which may also affect the efficacy of DENSPM.[16][17][18][19]
-
Concentration-Dependent Effects: In some resistant melanoma cell lines, low concentrations of DENSPM (<10 µM) have been observed to paradoxically increase cell proliferation, potentially by mimicking the function of natural polyamines.[20]
Q3: Are there any known combination strategies to overcome DENSPM resistance?
A3: Yes, preclinical studies have shown that DENSPM can act synergistically with several other anticancer agents. This is often linked to an enhanced induction of SSAT.[7] Promising combinations include:
-
Platinum-based drugs (Oxaliplatin and Cisplatin): Combination with these agents has been shown to increase SSAT induction and deplete polyamine pools in sensitive ovarian carcinoma cells.[21] However, this synergy was not observed in platinum-resistant cells, suggesting that reduced platinum uptake may limit the combined effect.[21]
-
5-Fluorouracil (5-FU) and SN-38 (the active metabolite of Irinotecan): Co-treatment with DENSPM has been shown to synergistically decrease cell viability in colorectal cancer cells.[7]
-
Radiation Therapy: DENSPM can enhance the efficacy of radiation treatment in some colorectal tumor clones.[22]
-
Autophagy Inhibitors: As autophagy can be a resistance mechanism, combining DENSPM with autophagy inhibitors like 3-methyladenine (3-MA) or by silencing Beclin-1 can increase apoptotic cell death.[13]
Q4: What is the clinical experience with DENSPM?
A4: Clinical trials of DENSPM as a single agent have shown limited efficacy in patients with previously treated metastatic breast cancer and advanced hepatocellular carcinoma.[3][23][24][25] While the drug was generally well-tolerated, the lack of significant clinical activity underscores the importance of exploring combination therapies and identifying predictive biomarkers to select patients who are most likely to respond.[23][24]
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of SSAT protein/activity upon DENSPM treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant | Screen a panel of cell lines to identify those with inducible SSAT. The level of SSAT induction is a key determinant of DENSPM sensitivity.[4][6] |
| Suboptimal DENSPM concentration or treatment duration | Perform a dose-response and time-course experiment. SSAT induction can be time and concentration-dependent. Start with a concentration range of 1-20 µM and time points from 16 to 72 hours.[26] |
| Issues with Western Blotting | Ensure the quality of your SSAT antibody. Include a positive control if available (e.g., a cell line known to express high levels of SSAT upon induction). |
| Issues with SSAT activity assay | Verify the integrity of your reagents, particularly [1-14C]acetyl-CoA. Ensure proper cell lysis to release active enzyme. |
Problem 2: No significant decrease in cell viability despite SSAT induction.
| Possible Cause | Troubleshooting Step |
| Activation of pro-survival autophagy | Co-treat cells with DENSPM and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) or use siRNA to knockdown key autophagy genes like ATG5 or BECN1.[13] Assess for an increase in apoptosis. |
| High expression of anti-apoptotic proteins | Profile the expression of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax, Bak) in your cell line. High levels of anti-apoptotic proteins may necessitate combination with a BH3 mimetic.[15] |
| Compensatory polyamine uptake | Consider combining DENSPM with a polyamine transport inhibitor.[12][27] |
| Cell culture medium contains high levels of polyamines | Use a polyamine-depleted medium to minimize the influence of exogenous polyamines. |
Problem 3: Low concentrations of DENSPM appear to increase cell proliferation.
| Possible Cause | Troubleshooting Step |
| DENSPM mimicking polyamine function at low concentrations | This has been observed in some resistant melanoma cell lines.[20] Ensure you are using a sufficiently high concentration of DENSPM to achieve a therapeutic effect (typically >10 µM). Perform a full dose-response curve to characterize the proliferative effects. |
| Experimental artifact | Re-evaluate your cell counting or viability assay methodology. Ensure that initial cell seeding densities are consistent across all treatment groups. |
Experimental Protocols
Assessment of Cell Viability by MTT Assay
This protocol is used to determine the cytotoxic effects of DENSPM.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
DENSPM stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DENSPM in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the DENSPM-containing medium or control medium (with the same concentration of DMSO as the highest DENSPM concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control-treated cells.
Western Blot Analysis of SSAT Expression
This protocol is used to detect the induction of SSAT protein.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
DENSPM
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SSAT
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with DENSPM as described above.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Measurement of Intracellular Polyamine Levels by HPLC
This protocol is used to quantify the depletion of natural polyamines.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
DENSPM
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Proline
-
Acetone
-
Toluene
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
Procedure:
-
Treat cells with DENSPM.
-
Harvest the cells and extract polyamines by adding cold PCA to the cell pellet.
-
Centrifuge to remove precipitated protein.
-
Dansylate the polyamines in the supernatant by adding dansyl chloride in acetone.
-
Stop the reaction by adding proline.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene and reconstitute the sample in a suitable solvent.
-
Inject the sample into the HPLC system and separate the polyamines using a reverse-phase C18 column.
-
Detect the dansylated polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
Visualizations
References
- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collateral sensitivity of human melanoma multidrug-resistant variants to the polyamine analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of autophagy enhances DENSpm-induced apoptosis in human colon cancer cells in a p53 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic polyamines activating autophagy: effects on cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 17. Hypoxia-Induced Resistance to Chemotherapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meridian.allenpress.com [meridian.allenpress.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. researchgate.net [researchgate.net]
- 27. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N1,N11-Diethylnorspermine (DENSPM) for In Vivo Experiments
Welcome to the technical support center for N1,N11-Diethylnorspermine (DENSPM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and administration of DENSPM in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DENSPM?
A1: this compound (DENSPM) is a synthetic analog of the natural polyamine, spermine.[1] Its primary antitumor mechanism involves the profound induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][3] This leads to two key downstream effects:
-
Polyamine Depletion: SSAT acetylates spermidine and spermine, marking them for catabolism or excretion from the cell. This depletes the natural polyamine pools that are essential for cancer cell growth and proliferation.[2][4]
-
Oxidative Stress: The subsequent oxidation of acetylated polyamines by N1-acetylpolyamine oxidase (APAO) produces hydrogen peroxide (H₂O₂) as a byproduct.[5] The accumulation of H₂O₂ induces oxidative stress and can trigger apoptosis (programmed cell death).[5][6] Additionally, some studies suggest DENSPM can downregulate the mTOR protein, a key regulator of cell growth and protein synthesis.[1]
Q2: What is a recommended starting dose for DENSPM in mouse xenograft models?
A2: The optimal dose of DENSPM depends on the administration route, treatment schedule, and tumor model. Based on preclinical studies, a range of effective doses has been identified. For initial experiments, researchers can refer to the dosages summarized in Table 1. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: How should I prepare and administer DENSPM for in vivo studies?
A3: DENSPM is typically available as a tetrahydrochloride salt, which is generally soluble in aqueous solutions. For clinical trials, it has been supplied as a lyophilized powder reconstituted with Water for Injection. For preclinical in vivo experiments, sterile isotonic saline or phosphate-buffered saline (PBS) are recommended as vehicles.
-
Preparation:
-
Calculate the total amount of DENSPM required for your study group based on the chosen dose and the weight of the animals.
-
Aseptically weigh the DENSPM powder.
-
Dissolve it in the appropriate volume of sterile saline or PBS to achieve the desired final concentration for injection. Ensure the solution is clear and free of particulates.
-
Sterile filter the final solution (e.g., using a 0.22 µm filter) before administration.
-
-
Administration: The most common routes are intraperitoneal (i.p.) injection and continuous subcutaneous (s.c.) infusion using an osmotic pump.[3][7] The choice depends on the desired pharmacokinetic profile. Bolus i.p. injections provide peak concentrations, while continuous infusion provides sustained exposure.
Q4: What are the expected toxicities or side effects of DENSPM in animal models?
A4: In preclinical mouse models, DENSPM is generally well-tolerated at therapeutic doses.[1][3] Toxicology studies in rats revealed that doses up to 50 mg/kg via intravenous injection for 5 days were well tolerated, while 100 mg/kg resulted in acute toxicity, including labored breathing and convulsive movements.[8] Rapid infusion can cause transient hypotension, which appears to be a dose-limiting toxicity.[8] In some non-cancer models, long-term treatment in non-obese diabetic (NOD) mice led to a dose-dependent increase in mortality.[9] Researchers should always include a vehicle-treated control group and monitor animals daily for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
Data Summary Tables
Table 1: Summary of Effective DENSPM Dosages in Preclinical Mouse Models
| Animal Model | Tumor Type | Administration Route | Dosage & Schedule | Outcome | Reference |
| Nude Athymic Mice | Human Melanoma (SH-1), Lung Adenocarcinoma (A549), Ovarian Carcinoma (A121) | Intraperitoneal (i.p.) Injection | 40 and/or 80 mg/kg, 3 times a day for 6 days | Tumor regression, long-term growth suppression, up to 40% apparent cures | [7] |
| Nude Athymic Mice | Human Melanoma (MALME-3M) | Subcutaneous (s.c.) Continuous Infusion | 120, 240, or 360 mg/kg/day for 4 days | Prolonged inhibition of tumor growth, long-term regressions | [7] |
| Nude Athymic Mice | Human Bladder Carcinoma (BL13) | Subcutaneous (s.c.) Continuous Infusion | 93 mg/kg/day for 5 days | Tumor regressions, up to 50% apparent cures | [3] |
| Nude Athymic Mice | Human Melanoma (MALME-3M) | Intraperitoneal (i.p.) Injection | 40 mg/kg, 3 times a day for 6 days | Tumor growth suppression | [1] |
| Mice | Glioblastoma (U87 xenograft) | Intraperitoneal (i.p.) Injection | 150 mg/kg/day for 6 days | Extended lifespan of xenograft mice | [1] |
Visualized Guides and Protocols
DENSPM Mechanism of Action
The diagram below illustrates the key signaling events initiated by DENSPM treatment in cancer cells.
Caption: DENSPM signaling pathway leading to cancer cell death.
Standard In Vivo Experimental Workflow
This workflow outlines the typical steps for evaluating the efficacy of DENSPM in a subcutaneous tumor xenograft model.
Caption: Workflow for a typical DENSPM in vivo efficacy study.
Troubleshooting Guide
Problem: My tumor model is not responding to DENSPM treatment.
This guide provides a logical framework for troubleshooting poor or unexpected results in your in vivo experiments.
Caption: Troubleshooting logic for lack of DENSPM efficacy.
Detailed Experimental Protocol
Title: Evaluation of DENSPM Antitumor Efficacy in a Human Lung Adenocarcinoma (A549) Xenograft Model
1. Materials:
-
This compound tetrahydrochloride
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl)
-
A549 human lung adenocarcinoma cells
-
Female athymic nude mice (6-8 weeks old)
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Matrigel® (or similar basement membrane matrix)
-
Sterile syringes and needles (27G or smaller)
-
Digital calipers
2. Procedure:
-
Cell Preparation: Culture A549 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold sterile saline and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with digital calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomly assign mice into two groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Sterile saline.
-
Group 2 (DENSPM Treatment): DENSPM at 80 mg/kg.
-
-
Drug Preparation: Prepare a fresh stock of DENSPM in sterile saline each day of treatment. Calculate the injection volume for each mouse based on its body weight.
-
Administration: Administer the prepared DENSPM solution or vehicle control via intraperitoneal (i.p.) injection three times a day (every 8 hours) for 6 consecutive days.[7]
-
In-Life Monitoring: Continue to measure tumor volume and mouse body weight three times per week throughout the study. Monitor the animals daily for any signs of clinical toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if treated animals show signs of significant toxicity or tumor regression.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and divided for various analyses, such as Western blot or immunohistochemistry to measure SSAT levels, or HPLC to measure polyamine pools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Antitumor efficacy of this compound on a human bladder tumor xenograft in nude athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergism of the polyamine analogue, N1,N11-bisethylnorspermine with cis-diaminedichloroplatinum (II) against murine neoplastic cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound tetrahydrochloride | Tocris Bioscience [tocris.com]
- 7. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicologic evaluation of DENSPM (this compound) in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discordant Effects of Polyamine Depletion by DENSpm and DFMO on β-cell Cytokine Stress and Diabetes Outcomes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N1,N11-Diethylnorspermine (DENSPM) Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N1,N11-Diethylnorspermine (DENSPM) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects of DENSPM administration in rodents?
A1: The most frequently observed acute side effects are related to the rate of intravenous infusion. Rapid infusion can lead to transient hypotension.[1] At high doses (e.g., 100 mg/kg IV in rats), distressing physical signs such as labored breathing, convulsive movements, and acute death have been reported.[1]
Q2: Is myelosuppression a known toxicity of DENSPM?
A2: Preclinical studies have indicated that DENSPM does not typically cause myelosuppression.[2]
Q3: What is the primary mechanism of DENSPM-induced toxicity?
A3: DENSPM's toxicity is linked to its mechanism of action. It is a potent inducer of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). The induction of SSAT leads to the depletion of natural polyamine pools. This process can also lead to the production of hydrogen peroxide (H2O2), which contributes to oxidative stress and apoptosis.
Q4: Are there any known organ-specific toxicities associated with DENSPM?
A4: Preclinical studies in rats at doses up to 50 mg/kg (IV, daily for 5 days) did not show evidence of end-organ toxicities based on serum chemistry, hematology, and histopathological examination of major organs.[1] However, at higher doses, gastrointestinal mucositis has been identified as a potential toxicity.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Sudden distress or mortality during intravenous injection. | Rapid infusion rate causing acute hypotension.[1] | Decrease the infusion rate. For intravenous administration in rats and dogs, a slow infusion is recommended to mitigate hypotensive effects.[1] |
| High dose of DENSPM. | Review the dosing regimen. Doses of 100 mg/kg IV in rats have been shown to be acutely toxic.[1] Consider a dose de-escalation. | |
| Gastrointestinal issues (e.g., diarrhea, weight loss). | Potential gastrointestinal mucositis.[2] | Monitor animal weight and fecal consistency closely. Consider dose reduction or a different administration schedule. Supportive care may be necessary. |
| Lethargy or reduced activity in animals. | A potential side effect of DENSPM.[2] | Monitor the animals' activity levels. If lethargy is severe or prolonged, consider reducing the dose. Ensure animals have easy access to food and water. |
| Inconsistent anti-tumor efficacy in xenograft models. | "Mild host toxicity" may still impact tumor growth assessment. | Closely monitor for any signs of toxicity, even if subtle. Ensure that any observed anti-tumor effects are not solely due to the poor health of the animal. Correlate tumor growth inhibition with pharmacodynamic markers like SSAT induction and polyamine depletion in the tumor tissue. |
Quantitative Toxicity Data
Table 1: Dose-Dependent Toxicity of Intravenous DENSPM in Rats [1]
| Dose (mg/kg/day for 5 days) | Observed Effects |
| 12.5 | Well tolerated |
| 25 | Well tolerated |
| 50 | Well tolerated |
| 100 | Labored breathing, convulsive movements, acute death |
Table 2: Reported Dosing Regimens for DENSPM in Mice (for anti-tumor efficacy studies)
| Dose | Route of Administration | Dosing Schedule | Observed Host Toxicity | Reference |
| 40 and/or 80 mg/kg | Intraperitoneal (i.p.) | 3 times a day for 6 days | Mild host toxicity | [3] |
| 120, 240, or 360 mg/kg/day | Continuous subcutaneous (s.c.) infusion | 4 days | Not specified | [3] |
| 93 mg/kg/day | Continuous subcutaneous (s.c.) infusion | 5 days | Well tolerated | [4] |
Experimental Protocols
Protocol: Intravenous Administration of DENSPM in Rats for Toxicity Studies
This protocol is a synthesized example based on published preclinical evaluations.
1. Materials:
-
This compound (DENSPM)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Syringes and needles appropriate for intravenous injection in rats
-
Animal restraints as required
2. DENSPM Formulation:
-
Reconstitute lyophilized DENSPM with Sterile Water for Injection to a desired stock concentration (e.g., 30 mg/mL).
-
For injection, dilute the required dose of the DENSPM stock solution in normal saline to a final volume suitable for slow intravenous infusion.
3. Animal Model:
-
Species: Sprague-Dawley or similar rat strain.
-
Age and weight should be consistent across all study groups.
4. Administration:
-
Route: Intravenous (e.g., via tail vein).
-
Infusion Rate: Administer the dose as a slow infusion to minimize the risk of hypotension.[1]
-
Dosing Schedule: An example schedule is once daily for 5 consecutive days.[1]
5. Monitoring and Assessment:
-
Clinical Observations: Monitor animals daily for any physical signs of toxicity, including changes in breathing, activity level, and any convulsive movements.
-
Body Weight: Record body weight at the start of the study and at regular intervals throughout.
-
Blood Collection: At the end of the study, collect blood samples for hematology and serum chemistry analysis.
-
Hematology Parameters: A standard panel may include: Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), White Blood Cell Count (WBC) with differential, and Platelet Count.
-
Serum Chemistry Parameters: A standard panel may include: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Total Protein, Albumin, Glucose, and Electrolytes (Sodium, Potassium, Chloride).
-
Histopathology: Perform a complete necropsy at the end of the study. Collect all major organs, weigh them, and preserve them in formalin for histopathological examination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of DENSPM leading to apoptosis.
Caption: Workflow for in vivo toxicity assessment of DENSPM.
References
- 1. Preclinical toxicologic evaluation of DENSPM (this compound) in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of this compound on a human bladder tumor xenograft in nude athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obesity associated pathophysiological & histological changes in WNIN obese mutant rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N1,N11-Diethylnorspermine (DENSPM) Efficacy with Chemotherapeutics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of N1,N11-Diethylnorspermine (DENSPM) with other chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DENSPM enhances the efficacy of other chemotherapeutics?
A1: DENSPM is a polyamine analogue that synergistically enhances the efficacy of certain chemotherapeutics primarily by inducing the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][2][3] This induction leads to the depletion of intracellular polyamines (spermine and spermidine), which are essential for cell growth and proliferation.[1][4] The depletion of these polyamines can render cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents. Additionally, the catabolism of polyamines by SSAT and subsequently by N1-acetylpolyamine oxidase (PAOX) produces reactive oxygen species (ROS), such as hydrogen peroxide, which can contribute to apoptosis.[5][6]
Q2: Which chemotherapeutic agents have shown synergistic effects with DENSPM in preclinical studies?
A2: Preclinical studies have demonstrated synergistic or enhanced cytotoxic effects when DENSPM is combined with several chemotherapeutic agents, including:
-
Platinum-based drugs: Cisplatin and oxaliplatin have shown significant synergy with DENSPM in ovarian and colon carcinoma cell lines.[2][7][8]
-
5-Fluorouracil (5-FU): Combination with 5-FU has been shown to synergistically induce apoptosis in colon carcinoma cells.[1]
-
Paclitaxel: Synergistic induction of SSAT has been observed in breast cancer cells when combined with paclitaxel.[2]
-
Vinorelbine: This antimitotic agent has demonstrated synergy with DENSPM in several breast cancer cell lines.[9]
Q3: Has the combination of DENSPM with other chemotherapeutics been evaluated in clinical trials?
A3: While DENSPM has undergone Phase I and II clinical trials as a single agent for various cancers including metastatic breast cancer, non-small cell lung cancer, and advanced hepatocellular carcinoma, the results have shown limited clinical activity.[4][10][11][12][13][14] However, the low toxicity profile of DENSPM, particularly its lack of myelosuppression, makes it a suitable candidate for combination therapies.[11][12] The encouraging preclinical data for combination therapies strongly support the continued evaluation of DENSPM in combination with standard cytotoxic regimens in future clinical trials.[4][10]
Q4: What are the potential challenges or reasons for the limited efficacy of DENSPM in monotherapy clinical trials?
A4: Several factors may contribute to the limited efficacy of DENSPM as a monotherapy. These include the possibility that modulation of the polyamine pathway alone is insufficient for a robust anti-tumor response in some cancers, patient selection, the specific administration schedule, and the potential for cancer cells to develop resistance.[4] For instance, some cancer cells may have high levels of anti-apoptotic proteins (like Bcl-2) and low levels of pro-apoptotic proteins, making them less sensitive to DENSPM-induced apoptosis.[15] Overcoming these challenges may involve rational combination therapies that target multiple pathways simultaneously.[5][16][17]
Troubleshooting Guides
Problem 1: Lack of synergistic effect when combining DENSPM with a chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Scheduling: | The timing and sequence of drug administration can be critical. Preclinical studies have shown that exposing cells to the cytotoxic drug for 24 hours followed by DENSPM for 96 hours can result in greater synergy in some breast cancer cell lines.[9] |
| Cell Line Resistance: | The specific cancer cell line may be resistant to the effects of DENSPM or the combination. This could be due to reduced platinum uptake in platinum-resistant cells, which in turn leads to reduced SSAT induction.[2][7] |
| Incorrect Assay for Synergy: | Ensure the use of appropriate methods for determining synergy, such as isobologram analysis. |
| Insufficient Polyamine Depletion: | Verify that the treatment protocol is effectively depleting intracellular polyamine levels by performing HPLC analysis of polyamine pools. The degree of polyamine depletion often correlates with the observed cytotoxic effect.[18] |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions: | Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular metabolism and drug response. |
| Drug Stability: | Prepare fresh solutions of DENSPM and the chemotherapeutic agent for each experiment, as their stability in solution may vary. |
| Assay Timing: | The timing of assays to measure endpoints like apoptosis or cell viability is crucial. For example, DENSPM-induced apoptosis may be preceded by an early elevation of SSAT expression and hydrogen peroxide production.[19] |
Quantitative Data Summary
Table 1: Synergistic Induction of SSAT Activity by DENSPM and Platinum Drugs in A2780 Ovarian Carcinoma Cells
| Treatment (10 μM each, 20 h) | Fold Increase in SSAT Activity (relative to control) |
| Oxaliplatin alone | ~4-fold |
| Cisplatin alone | ~2-fold |
| Oxaliplatin + DENSPM | Highly synergistic increase (P < 0.001) |
| Cisplatin + DENSPM | Highly synergistic increase (P < 0.001) |
Data extracted from a study on A2780 human ovarian carcinoma cells.[2]
Table 2: Effect of DENSPM and Cisplatin Combination on Murine B16 F1 Melanoma In Vivo
| Treatment | Increased Lifespan (ILS) |
| DENSPM alone | 21% |
| Cisplatin alone | 7% |
| DENSPM + Cisplatin (250:1 molar ratio) | 56% |
Data from an in vivo study in C57/B6 mice bearing B16 F1 tumors.[8]
Experimental Protocols
Key Experiment: Assessment of Synergy between DENSPM and Platinum Drugs in Ovarian Carcinoma Cells
1. Cell Culture:
-
A2780 human ovarian carcinoma cells (and their cisplatin/oxaliplatin-resistant variants) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Drug Treatment:
-
Cells are treated with a platinum agent (cisplatin or oxaliplatin) alone, DENSPM alone, or a combination of both. A common concentration used is 10 μM for each drug for 20 hours.[7]
3. SSAT Activity Assay:
-
After treatment, cell lysates are prepared.
-
SSAT activity is measured using a radioactive product measurement assay, which quantifies the formation of N1-acetylspermidine from spermidine and [1-14C]acetyl-CoA.
4. Polyamine Pool Analysis:
-
Intracellular polyamine levels (putrescine, spermidine, spermine) and DENSPM levels are quantified by high-performance liquid chromatography (HPLC) after derivatization.
5. Cell Growth Inhibition Assay:
-
The effect of the drug combinations on cell growth is determined using the sulforhodamine B (SRB) assay after 96 hours of drug exposure.[2]
-
Isobologram analysis is used to determine if the drug interaction is synergistic, additive, or antagonistic.
Visualizations
References
- 1. Combination of 5-Fluorouracil and this compound Markedly Activates Spermidine/Spermine N1-Acetyltransferase Expression, Depletes Polyamines, and Synergistically Induces Apoptosis in Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 6. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergism of the polyamine analogue, N1,N11-bisethylnorspermine with cis-diaminedichloroplatinum (II) against murine neoplastic cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I study of N(1),N(11)-diethylnorspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 18. Different cell cycle kinetic effects of this compound-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to N1,N11-Diethylnorspermine and Other Polyamine Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The polyamine metabolic pathway, essential for cell proliferation and differentiation, is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Polyamine analogues, synthetic molecules designed to interfere with polyamine homeostasis, have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of N1,N11-Diethylnorspermine (DENSPM) with other notable polyamine analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Polyamine analogues exert their anti-tumor effects through several interconnected mechanisms. They typically enter cancer cells via the polyamine transport system, which is often upregulated in malignant cells. Once inside, they disrupt the delicate balance of intracellular polyamines through:
-
Induction of Polyamine Catabolism: Many analogues, including DENSPM, are potent inducers of the rate-limiting enzyme in polyamine catabolism, spermidine/spermine N1-acetyltransferase (SSAT).[1][2][3][4] This leads to the acetylation and subsequent degradation of natural polyamines, spermine and spermidine.
-
Oxidative Stress: The increased catabolism of polyamines by SSAT and spermine oxidase (SMO) generates toxic byproducts, including hydrogen peroxide (H₂O₂) and reactive aldehydes, which contribute to oxidative stress and cellular damage.[1][5]
-
Depletion of Natural Polyamines: The combination of enhanced catabolism and feedback inhibition of polyamine biosynthesis enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), results in a significant depletion of the natural polyamines essential for cancer cell growth.[2]
-
Interference with Signaling Pathways: DENSPM has been shown to impact the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. It can reduce the levels of key proteins in this pathway, including Akt and mTOR, thereby inhibiting protein synthesis and inducing cell death.[1][6]
-
Displacement from Binding Sites: Some analogues can displace natural polyamines from their binding sites on macromolecules like DNA, RNA, and proteins, interfering with their normal functions in cell cycle progression and gene expression.[7]
Comparative Performance of Polyamine Analogues
The efficacy of polyamine analogues can vary significantly depending on the specific compound and the cancer cell type. The following tables summarize key quantitative data for DENSPM and other analogues.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values) of Polyamine Analogues in Human Cancer Cell Lines
| Polyamine Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (DENSPM) | Melanoma | 2 - 180 | |
| Human Breast Cancer (MCF-7) | 10 | [8] | |
| Human Breast Cancer (SK-BR-3) | 10 | [8] | |
| Human Breast Cancer (HCC1937) | 10 | [8] | |
| Human Breast Cancer (L56Br-C1) | 10 | [8] | |
| CGC-11047 (PG-11047) | Non-Small Cell Lung Cancer (A549) | ~0.1 | [9] |
| Non-Small Cell Lung Cancer (NCI-H157) | ~0.5 | [9] | |
| Small Cell Lung Cancer (H69) | ~0.5 | [9] | |
| Small Cell Lung Cancer (H82) | ~0.5 | [9] | |
| Pancreatic Cancer (CFPac1) | 11.7 | [10] | |
| Pancreatic Cancer (Hs766T) | 0.471 | [10] | |
| SBP-101 | Lung Adenocarcinoma (A549) | < 7.0 | [11] |
| Lung Adenocarcinoma (H157) | < 7.0 | [11] | |
| Pancreatic Cancer (AsPc-1) | < 5.0 | [11] | |
| Pancreatic Cancer (BxPC-3) | ~9.0 | [11] | |
| Ovarian Cancer (CaOV-3) | < 2.0 | [11] | |
| Ovarian Cancer (Sk-OV-3) | < 2.0 | [11] | |
| BE-Q-Amm-4-4-4 | Human Brain Tumor (SF-767) | < 10 | [12] |
| Human Brain Tumor (SF-126) | < 10 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of polyamine analogues is crucial for understanding their therapeutic potential. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Polyamine Metabolism and the Impact of Analogues.
Caption: DENSPM's Impact on the PI3K/Akt/mTOR Signaling Pathway.
Caption: Experimental Workflow for Evaluating Polyamine Analogues.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for key experiments cited in the evaluation of polyamine analogues.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of polyamine analogues on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Polyamine analogue stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the polyamine analogues in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the analogues. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay (Non-Radioactive HPLC-based Method)
This protocol describes a sensitive, non-radioactive method for measuring SSAT activity in cell lysates.
Materials:
-
Cell pellets
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
N1-dansylnorspermine (substrate)
-
Acetyl-Coenzyme A (acetyl-CoA)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Lysate Preparation: Wash cell pellets with ice-cold PBS and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Enzyme Reaction: Set up the reaction mixture containing cell lysate (containing the SSAT enzyme), N1-dansylnorspermine, and acetyl-CoA in a reaction buffer. The final concentrations of substrates should be optimized based on their Km values (e.g., approximately 11 µM for N1-dansylnorspermine and 13 µM for acetyl-CoA).[9]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., perchloric acid) to precipitate the proteins.
-
HPLC Analysis: Centrifuge the terminated reaction mixture to remove the precipitated protein. Inject the supernatant into the HPLC system.
-
Detection and Quantification: Separate the acetylated product, N1-acetyl-N12-dansylnorspermine, from the unreacted substrate on a C18 column using an appropriate mobile phase gradient. Detect the fluorescent product using a fluorescence detector. The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve of the pure acetylated product.
-
Data Analysis: Express the SSAT activity as pmol of product formed per minute per mg of protein.
Intracellular Polyamine Analysis by HPLC
This protocol outlines the measurement of intracellular polyamine levels using pre-column derivatization and reverse-phase HPLC.
Materials:
-
Cell pellets
-
Perchloric acid (PCA)
-
Dansyl chloride solution (for derivatization)
-
Proline (to remove excess dansyl chloride)
-
Toluene (for extraction)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Polyamine standards (putrescine, spermidine, spermine)
-
Internal standard (e.g., 1,7-diaminoheptane)
Procedure:
-
Sample Preparation: Wash cell pellets with ice-cold PBS. Homogenize the cells in a known volume of cold PCA. Add an internal standard to the homogenate.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the polyamines.
-
Derivatization: Mix the supernatant with dansyl chloride solution and incubate in the dark at an elevated temperature (e.g., 60°C) for a specific time (e.g., 1 hour) to allow for the derivatization of the primary and secondary amine groups of the polyamines.
-
Extraction: Add proline to the mixture to react with the excess dansyl chloride. Extract the dansylated polyamines into toluene.
-
Sample Preparation for HPLC: Evaporate the toluene phase to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
-
Detection and Quantification: Separate the dansylated polyamines on a C18 column using a suitable mobile phase gradient. Detect the derivatives using a UV or fluorescence detector. Identify and quantify the polyamines by comparing their retention times and peak areas to those of the polyamine standards and the internal standard.
-
Data Analysis: Calculate the intracellular concentrations of putrescine, spermidine, and spermine and normalize them to the cell number or total protein content.
Conclusion
This compound and other polyamine analogues represent a promising therapeutic strategy for a variety of cancers. Their multifaceted mechanism of action, which includes the induction of polyamine catabolism, depletion of natural polyamines, and interference with critical signaling pathways, offers a robust approach to inhibiting tumor growth. However, the efficacy and toxicity profiles of these analogues can vary. Newer generation analogues, such as CGC-11047 and PG-11047, have been developed to improve the therapeutic window by potentially reducing off-target toxicities while maintaining or enhancing anti-tumor activity.[7]
The data and protocols presented in this guide provide a framework for the comparative evaluation of these compounds. Further head-to-head studies in a broad range of cancer models are necessary to fully elucidate the relative strengths and weaknesses of each analogue and to identify predictive biomarkers for patient stratification. The continued exploration of these agents, both as monotherapies and in combination with other anti-cancer drugs, holds significant promise for the future of cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy [mdpi.com]
- 9. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
N1,N11-Diethylnorspermine (DENSPM): A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, has been the subject of extensive research for its potential as an anticancer agent. Its mechanism of action revolves around the disruption of polyamine homeostasis, a pathway often dysregulated in neoplastic cells. This guide provides a comprehensive comparison of the effects of DENSPM on normal versus cancer cells, supported by experimental data and detailed methodologies.
Differential Sensitivity and Cellular Response
A significant body of evidence demonstrates that cancer cells exhibit a heightened sensitivity to DENSPM compared to their normal counterparts. While normal cells can often recover from DENSPM-induced cytostatic effects, cancer cells are more prone to undergo apoptosis or significant growth inhibition.[1][2] This differential response is a cornerstone of the therapeutic potential of DENSPM.
In studies on glioblastoma multiforme (GBM), DENSPM was shown to induce apoptosis in GBM cell lines with minimal cytotoxicity observed in normal astrocytes.[3] Similarly, in breast cancer models, normal-like breast epithelial cells (MCF-10A) were able to recover from DENSPM-induced growth inhibition, a resilience not observed in breast cancer cell lines.[1][2]
Quantitative Analysis of Cellular Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DENSPM in various cancer cell lines, illustrating the range of sensitivity across different cancer types. Data for normal cells is limited in direct comparative studies, but qualitative evidence suggests significantly higher tolerance.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A121 | Ovarian Carcinoma | 0.1 - 1 | --INVALID-LINK--[4] |
| A549 | Lung Adenocarcinoma | 0.1 - 1 | --INVALID-LINK--[4] |
| HT29 | Colon Carcinoma | >100 | --INVALID-LINK--[4] |
| SH-1 | Melanoma | 0.1 - 1 | --INVALID-LINK--[4] |
| MALME-3M | Melanoma | 0.1 - 1 | --INVALID-LINK--[4] |
| PANUT-3 | Melanoma | 0.1 - 1 | --INVALID-LINK--[4] |
| Human Melanoma Cells | Melanoma | 2 - 180 | --INVALID-LINK--[5] |
Mechanism of Action: Depletion of Polyamines and Oxidative Stress
The induction of SSAT leads to the acetylation of spermine and spermidine. These acetylated polyamines are then either excreted from the cell or serve as substrates for N1-acetylpolyamine oxidase (APAO), which catabolizes them, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] This surge in H₂O₂ contributes to oxidative stress and subsequent cellular damage, particularly in cancer cells which often have a compromised antioxidant capacity.
Impact on Intracellular Polyamine Levels
Treatment with DENSPM leads to a significant reduction in the intracellular concentrations of putrescine, spermidine, and spermine in cancer cells. The extent of this depletion often correlates with the sensitivity of the cell line to the drug.
| Cell Line | Treatment | Putrescine (pmol/10⁶ cells) | Spermidine (pmol/10⁶ cells) | Spermine (pmol/10⁶ cells) | Reference |
| MALME-3M | 10 µM DENSPM for 24h | 205 | 60 | 285 | --INVALID-LINK--[9] |
| SK-MEL-28 | 10 µM DENSPM for 24h | 70 | 20 | 105 | --INVALID-LINK--[9] |
| T24 | 10 µM DENSPM for 24h | 50-180 | 120-480 | 90-280 | --INVALID-LINK--[9] |
| J82 | 10 µM DENSPM for 24h | 50-180 | 120-480 | 90-280 | --INVALID-LINK--[9] |
Modulation of Signaling Pathways
DENSPM exerts its effects by influencing key signaling pathways that regulate cell cycle progression and survival.
The p53/p21/RB Pathway
In cancer cells with wild-type p53, DENSPM treatment can lead to the accumulation of p53, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[10] This leads to the hypophosphorylation of the retinoblastoma protein (RB), causing the cell to arrest in the G1 phase of the cell cycle.[10]
Caption: DENSPM-induced p53/p21/RB signaling pathway leading to G1 cell cycle arrest.
The PI3K/AKT/mTOR Pathway
DENSPM has also been shown to affect the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. In glioblastoma cells, DENSPM treatment led to a reduction in the levels of AKT, mTOR, and their phosphorylated forms, ultimately inhibiting mTOR-mediated protein synthesis and contributing to cell death.[1]
Caption: DENSPM-mediated inhibition of the mTOR signaling pathway.
Experimental Protocols
To facilitate the replication and further investigation of the effects of DENSPM, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on glioblastoma cells.[6]
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Compound Addition: The following day, add varying concentrations of DENSPM to the wells.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well and mix gently.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period determined by optimization (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a typical MTS cell viability assay to assess DENSPM cytotoxicity.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes following DENSPM treatment.
-
Cell Lysis: Treat cells with DENSPM for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Polyamine Analysis by HPLC
This method is used to quantify intracellular polyamine levels.[11][12][13]
-
Sample Preparation: Harvest cells after DENSPM treatment and deproteinize the samples, for example, with perchloric acid.
-
Derivatization: Derivatize the polyamines in the sample with a fluorescent agent such as o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.[13]
-
HPLC Separation: Separate the derivatized polyamines on a reversed-phase C18 column using a gradient elution with a mobile phase of acetonitrile and water.[11]
-
Fluorescence Detection: Detect the fluorescent derivatives using a fluorescence detector with excitation at 340 nm and emission at 450 nm.[12][13]
-
Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.
Conclusion
This compound demonstrates a clear differential effect on normal versus cancer cells, primarily through the induction of polyamine catabolism, leading to polyamine depletion and oxidative stress. This selective cytotoxicity towards cancer cells is mediated by the modulation of key signaling pathways involved in cell cycle control and survival. While clinical trials have shown limited efficacy for DENSPM as a monotherapy, its unique mechanism of action and favorable toxicity profile in some studies suggest potential for its use in combination with other chemotherapeutic agents.[6][11][14][15][16] The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing the understanding and application of polyamine analogues in cancer therapy.
References
- 1. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different cell cycle kinetic effects of this compound-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of inhibitor of apoptosis proteins as a determinant of polyamine analog-induced apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Polyamine analogue induction of the p53-p21WAF1/CIP1-Rb pathway and G1 arrest in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Compass: Navigating the Metabolic Landscape of N1,N11-Diethylnorspermine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparative Guide to the Metabolism of the Polyamine Analogue N1,N11-Diethylnorspermine (DENSPM) Across Preclinical Species and Humans.
This compound (DENSPM), a synthetic analogue of the natural polyamine spermine, has been a subject of interest in oncology for its ability to modulate polyamine metabolism and inhibit tumor growth. Understanding its metabolic fate and pharmacokinetic profile across different species is paramount for the translation of preclinical findings to clinical applications. This guide provides a comprehensive cross-species comparison of DENSPM metabolism, presenting available quantitative data, outlining experimental methodologies, and visualizing key metabolic and signaling pathways.
Quantitative Pharmacokinetic Parameters: A Cross-Species Overview
The pharmacokinetic profile of DENSPM exhibits significant variability across the studied species, highlighting the importance of selecting appropriate animal models for preclinical studies. The following tables summarize key pharmacokinetic parameters for DENSPM in humans, primates (Cebus apella), dogs, and mice. It is important to note that directly comparable, side-by-side studies across all species are limited; therefore, data is compiled from various sources.
Table 1: Plasma Pharmacokinetic Parameters of this compound
| Parameter | Human (Phase I Clinical Trial) | Primate (Cebus apella) | Dog | Mouse |
| Dose and Administration | 25-231 mg/m²/day, 15-min IV infusion for 5 days[1] | IV administration[2][3] | IV bolus or constant IV infusion (10 min to 2 hr)[4] | Data Not Available |
| Plasma Half-life (t½) | 0.5 - 3.7 hours[1][5] | << Dog[2][3] | 72.8 ± 11.8 min (IV bolus)[4] | Data Not Available |
| Area Under the Curve (AUC) | Increases more than proportionally with dose[1] | << Dog[2][3] | Data Not Available | Data Not Available |
| Plasma Clearance (CL) | 524 - 928 mL/min/m²[1] | Data Not Available | Renal clearance half-life: 59.7 ± 7.6 min[4] | Data Not Available |
| Volume of Distribution (Vd) | 6.71 - 40.8 L/m²[1] | Data Not Available | 0.216 ± 0.032 L/kg[4] | Data Not Available |
| Mean Residence Time (MRT) | Data Not Available | << Dog[2][3] | Data Not Available | Data Not Available |
Table 2: Excretion and Metabolism of this compound
| Parameter | Human | Primate (Cebus apella) | Dog | Mouse |
| Urinary Excretion (Unchanged Drug) | Not detectable in urine[1] | < 1% of parent drug[2][3] | ~50% of parent drug within 4 hours[2][3][4] | Data Not Available |
| Major Metabolites Identified | Data Not Available | Similar to dog[2][3] | N1-ethylnorspermine, N1-ethylnorspermidine, N1-ethyl-1,3-diaminopropane, norspermidine[4] | N1-ethylnorspermine, N1-ethylnorspermidine, N1-ethyl-1,3-diaminopropane, norspermidine[4] |
| Primary Metabolic Pathways | Presumed to be similar to other species | Deethylation and deaminopropylation[2][3] | N-deethylation and stepwise removal of aminopropyl groups[4] | N-deethylation and stepwise removal of aminopropyl groups[4] |
Table 3: Tissue Distribution of this compound
| Species | Order of Organ Concentration |
| Primate (Cebus apella) | Liver >> Kidney ≈ Spleen > Lung[2][3] |
| Dog | Kidney >> Liver ≈ Lung > Spleen[2][3] |
Experimental Protocols
Detailed experimental protocols for the analysis of DENSPM and its metabolites are not always fully described in published literature. However, based on the available information, the following methodologies are central to the cross-species comparison of DENSPM metabolism.
Pharmacokinetic Studies
-
Animal Models: Studies have utilized beagle dogs, Cebus apella primates, and various mouse strains.
-
Drug Administration: DENSPM is typically administered intravenously, either as a bolus injection or a constant infusion, to determine its pharmacokinetic profile.
-
Sample Collection: Blood samples are collected at various time points post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis. Urine is collected over specified intervals.
-
Sample Preparation: Plasma and urine samples are typically prepared for analysis by protein precipitation followed by solid-phase extraction to remove interfering substances and concentrate the analytes.
-
Analytical Method: The concentration of DENSPM and its metabolites in biological matrices is most commonly determined using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). The use of an internal standard is crucial for accurate quantification.
Tissue Distribution Studies
-
Animal Models: Following administration of DENSPM, animals are euthanized at selected time points.
-
Tissue Collection and Homogenization: Organs of interest (e.g., liver, kidney, spleen, lung) are harvested, weighed, and homogenized in a suitable buffer.
-
Extraction: DENSPM and its metabolites are extracted from the tissue homogenates using techniques such as acid precipitation followed by solid-phase extraction.
-
Analysis: The extracts are analyzed by RP-HPLC to determine the concentration of the parent drug and its metabolites in each tissue.
Visualizing the Pathways
Metabolic Pathway of this compound
The metabolism of DENSPM primarily involves two key enzymatic processes: N-deethylation and the sequential removal of aminopropyl moieties, a pathway analogous to the catabolism of natural polyamines.
Caption: Metabolic pathway of this compound (DENSPM).
Signaling Pathways Modulated by DENSPM
DENSPM exerts its anticancer effects not only by depleting natural polyamines but also by modulating key cellular signaling pathways involved in cell growth, proliferation, and metabolism.
1. Downregulation of the mTOR Signaling Pathway
DENSPM has been shown to suppress the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: DENSPM-mediated inhibition of the mTOR signaling pathway.
2. Interference with Lipid Metabolism
Recent studies have revealed that DENSPM can also impact lipid metabolism in cancer cells, suggesting a broader mechanism of action.
Caption: DENSPM's inhibitory effect on lipid metabolism in cancer cells.
Conclusion
The metabolism and pharmacokinetics of this compound show considerable variation across species. Notably, the pharmacokinetic profile in the Cebus apella primate model closely resembles that in humans, making it a valuable model for preclinical evaluation. In contrast, the dog exhibits significant differences in both the rate of elimination and the route of excretion. The metabolic pathway of DENSPM, involving N-deethylation and the removal of aminopropyl groups, appears conserved across species. Furthermore, the multifaceted mechanism of action of DENSPM, encompassing the disruption of polyamine homeostasis and the modulation of critical signaling pathways like mTOR and lipid metabolism, underscores its potential as an anticancer agent. Further research is warranted to fully elucidate the quantitative metabolic profiles in various species and to explore the clinical implications of its diverse mechanisms of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolism and pharmacokinetics of this compound in a Cebus apella primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of N1,N11-Diethylnorspermine and its homologues
A Comparative Analysis of N1,N11-Diethylnorspermine (DENSPM) and Its Homologues for Researchers, Scientists, and Drug Development Professionals
This compound (DENSPM), a synthetic analogue of the natural polyamine spermine, has been a focal point of anti-cancer research due to its ability to modulate polyamine metabolism, a pathway often dysregulated in cancer. This guide provides a comparative analysis of DENSPM and its key homologues, focusing on their differential effects on cytotoxicity, induction of the key catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), and depletion of natural polyamine pools. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these compounds and their therapeutic potential.
Performance Comparison of DENSPM and Its Homologues
The primary mechanism of action for DENSPM and its homologues involves the profound induction of SSAT, which leads to the depletion of intracellular polyamines (spermidine and spermine) that are essential for cell proliferation. This induction, coupled with the downregulation of polyamine biosynthetic enzymes, results in cytostatic or cytotoxic effects in cancer cells.
The comparative efficacy of DENSPM and its close homologues, N1,N12-bis(ethyl)spermine (BESPM) and N1,N14-bis(ethyl)homospermine (BEHSPM), has been evaluated in various cancer models, particularly in human melanoma. The structural differences, specifically the length of the internal carbon chains, significantly impact their biological activity.
Cytotoxicity
The antiproliferative activity of these compounds is a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct side-by-side IC50 values in the same study are limited, the available data indicates that DENSPM is a potent inhibitor of cancer cell growth.
Table 1: Comparative Cytotoxicity of DENSPM and Homologues in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (DENSPM) | MALME-3M (Melanoma) | ~1 | [1] |
| This compound (DENSPM) | A549 (Lung) | ~1 | [1] |
| This compound (DENSPM) | A121 (Ovarian) | ~1 | [1] |
| This compound (DENSPM) | HT29 (Colon) | >100 | [1] |
| N1,N12-bis(ethyl)spermine (BESPM) | L1210 (Leukemia) | Not explicitly stated, but less potent than BEHSPM in growth inhibition | [2] |
| N1,N14-bis(ethyl)homospermine (BEHSPM) | L1210 (Leukemia) | Most effective in inhibiting cell growth among the three homologues in this cell line | [2] |
Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT)
The induction of SSAT is a hallmark of the activity of these polyamine analogues. The level of SSAT induction often correlates with the antiproliferative effects of the compounds.
Table 2: Comparative Induction of SSAT by DENSPM and Homologues in Human Melanoma Cells (MALME-3)
| Compound | Relative SSAT Induction Potency | Reference |
| This compound (DENSPM) | Most Potent (6-fold more effective than BESPM) | [3] |
| N1,N12-bis(ethyl)spermine (BESPM) | Intermediate Potency | [3] |
| N1,N14-bis(ethyl)homospermine (BEHSPM) | Least Potent (10-fold less effective than BESPM) | [3] |
Polyamine Pool Depletion
The induction of SSAT leads to the depletion of natural polyamines, a key event in the mechanism of action of these analogues.
Table 3: Comparative Effects on Polyamine Pools in Human Melanoma Xenografts (MALME-3M)
| Compound | Effect on Polyamine Pools | Reference |
| This compound (DENSPM) | Near-total depletion of putrescine, spermidine, and spermine in the tumor. | [4] |
| N1,N12-bis(ethyl)spermine (BESPM) | Significant polyamine pool depletion, correlated with SSAT induction. | [5] |
| N1,N14-bis(ethyl)homospermine (BEHSPM) | Less effective in depleting polyamines compared to DENSPM. | [2][3] |
Signaling Pathways Modulated by DENSPM
DENSPM has been shown to impact critical signaling pathways involved in cell growth, survival, and proliferation. One of the key pathways affected is the PI3K/AKT/mTOR pathway.
Caption: Signaling pathway affected by DENSPM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the comparative performance of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DENSPM and its homologues on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the polyamine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for MTT cell viability assay.
Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay
This assay measures the enzymatic activity of SSAT in cell lysates after treatment with polyamine analogues.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Enzymatic Reaction: In a reaction tube, mix the cell lysate (containing a specific amount of protein) with a reaction buffer containing spermidine and [14C]acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stopping solution (e.g., hydroxylamine).
-
Separation and Scintillation Counting: Separate the [14C]acetylated spermidine from the unreacted [14C]acetyl-CoA using a cation-exchange paper or column. Measure the radioactivity of the acetylated product using a scintillation counter.
-
Data Analysis: Calculate the SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.
Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the intracellular concentrations of natural polyamines.
-
Sample Preparation: After treatment, harvest the cells and extract the polyamines using perchloric acid.
-
Derivatization: Derivatize the polyamine extracts with a fluorescent agent such as dansyl chloride or o-phthalaldehyde (OPA) to enable detection.
-
HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column. Use a gradient elution with appropriate mobile phases to separate the different polyamines.
-
Fluorescence Detection: Detect the separated, derivatized polyamines using a fluorescence detector.
-
Quantification: Quantify the concentration of each polyamine by comparing the peak areas to those of known standards.
-
Data Normalization: Normalize the polyamine concentrations to the total protein content or cell number.
Caption: Workflow for polyamine analysis by HPLC.
Conclusion
The comparative analysis of this compound and its homologues reveals a clear structure-activity relationship, with DENSPM emerging as a particularly potent inducer of SSAT and a highly effective antitumor agent in preclinical models. Its superior activity compared to its longer-chain (BEHSPM) and slightly shorter-chain (BESPM) counterparts in melanoma models highlights the critical role of the specific carbon chain length in its mechanism of action. While DENSPM has shown promise, its clinical efficacy has been limited, underscoring the need for further research into optimizing its therapeutic window, exploring combination therapies, and identifying predictive biomarkers of response. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of polyamine-targeted cancer therapy.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Major increases in spermidine/spermine-N1-acetyltransferase activity by spermine analogues and their relationship to polyamine depletion and growth inhibition in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3 melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
N¹,N¹¹-Diethylnorspermine Outpaces Natural Polyamines in SSAT Induction: A Comparative Guide
For Immediate Release
A comprehensive analysis of experimental data reveals that the synthetic polyamine analog N¹,N¹¹-Diethylnorspermine (DENSPM) is a significantly more potent inducer of spermidine/spermine N¹-acetyltransferase (SSAT) than the natural polyamines, spermidine and spermine. This guide provides a detailed comparison of their SSAT induction capabilities, supported by quantitative data from scientific studies, for researchers, scientists, and drug development professionals.
The induction of SSAT, the rate-limiting enzyme in polyamine catabolism, is a key therapeutic strategy in cancer research. Enhanced SSAT activity leads to the depletion of cellular polyamines, which are essential for cell growth and proliferation, thereby inhibiting tumor progression. DENSPM has been developed as a pharmacological agent to exploit this pathway.
Quantitative Comparison of SSAT Induction
Experimental data demonstrates a stark contrast in the ability of DENSPM and natural polyamines to induce SSAT. In human melanoma cells, DENSPM achieves a level of SSAT protein induction that is orders of magnitude greater than that observed with spermine.
| Compound | Cell Line | Concentration | Duration | Fold Induction of SSAT Activity | Fold Induction of SSAT Protein | Fold Induction of SSAT mRNA | Reference |
| N¹,N¹¹-Diethylnorspermine (DENSPM) | MALME-3M Human Melanoma | Not Specified | Not Specified | - | >300-fold | >20-fold | [1][2] |
| Spermine | MALME-3M Human Melanoma | Not Specified | Not Specified | - | ~7-fold | ~3-fold | [1][2] |
| Spermine | MALME-3 Human Melanoma | 3 µM | 48 hours | 3.26-fold (226% increase) | - | - | |
| Spermidine | MALME-3 Human Melanoma | 3 µM | 48 hours | 2.11-fold (111% increase) | - | - |
Note: While from studies using the same cell line, slight variations in experimental conditions may exist.
The data clearly indicates that DENSPM is a "superinducer" of SSAT, capable of increasing enzyme levels by more than 200- to 1000-fold in certain cell types[3]. In contrast, the natural polyamines, spermine and spermidine, elicit a much more modest, homeostatic increase in SSAT activity[1][2].
Signaling Pathway and Mechanism of Action
The differential induction of SSAT by DENSPM and natural polyamines can be attributed to their distinct interactions with the regulatory mechanisms governing SSAT expression. Polyamines and their analogs influence SSAT at transcriptional, translational, and post-translational levels. DENSPM not only potently induces SSAT mRNA but also significantly stabilizes the SSAT protein, leading to its massive accumulation[1][2].
Caption: Polyamine metabolic pathway highlighting the potent induction of SSAT by DENSPM.
Experimental Protocols
The determination of SSAT activity is crucial for evaluating the efficacy of inducing agents. Below are summaries of commonly employed experimental methodologies.
Measurement of SSAT Activity by Radiolabeled Acetyl-CoA Assay
This method quantifies the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate.
-
Cell Lysate Preparation: Cells are cultured and treated with the compound of interest (e.g., DENSPM, spermine). Following treatment, cells are harvested, washed, and lysed to obtain a cytosolic extract containing the SSAT enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing a polyamine substrate (e.g., spermidine), and [¹⁴C]acetyl-CoA in a suitable buffer.
-
Separation of Product: After the reaction, the radiolabeled acetylated polyamine product is separated from the unreacted [¹⁴C]acetyl-CoA. This is often achieved by spotting the reaction mixture onto a cation-exchange paper (e.g., P81 phosphocellulose paper), which binds the positively charged polyamines while the negatively charged acetyl-CoA is washed away.
-
Quantification: The radioactivity retained on the paper, corresponding to the amount of acetylated polyamine formed, is measured using a scintillation counter.
-
Data Analysis: Enzyme activity is typically expressed as picomoles or nanomoles of acetylated product formed per minute per milligram of protein.
Measurement of SSAT Activity by High-Performance Liquid Chromatography (HPLC)
This non-radioactive method involves the separation and quantification of the acetylated polyamine product by HPLC.
-
Cell Lysate Preparation and Enzymatic Reaction: Similar to the radiolabeled assay, cell lysates are prepared and incubated with a polyamine substrate and acetyl-CoA.
-
Derivatization (Optional but common): The polyamine products in the reaction mixture are often derivatized with a fluorescent tag (e.g., dansyl chloride) to enhance detection sensitivity.
-
HPLC Separation: The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A specific gradient of solvents is used to separate the acetylated polyamine from the non-acetylated substrate and other components of the reaction mixture.
-
Detection and Quantification: The separated components are detected by a fluorescence or UV detector. The amount of the acetylated product is quantified by comparing its peak area to that of a known standard.
-
Data Analysis: SSAT activity is calculated based on the amount of product formed over time and normalized to the total protein concentration in the lysate.
Caption: A typical experimental workflow for assessing SSAT induction.
Conclusion
The available experimental evidence unequivocally demonstrates that N¹,N¹¹-Diethylnorspermine is a vastly superior inducer of spermidine/spermine N¹-acetyltransferase compared to the natural polyamines spermidine and spermine. This profound difference in induction potency underscores the therapeutic potential of DENSPM and other synthetic polyamine analogs in disease states characterized by dysregulated polyamine metabolism, such as cancer. The detailed methodologies provided herein offer a foundation for researchers to accurately assess and compare the efficacy of novel SSAT-inducing compounds.
References
- 1. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Spermidine Depletion in N1,N11-Diethylnorspermine's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N1,N11-Diethylnorspermine (DENSpm) with alternative methods of spermidine depletion, supported by experimental data. We delve into the critical role of spermidine depletion in the cellular effects of DENSpm, offering insights for researchers investigating polyamine-targeted cancer therapies.
Unveiling the Mechanism: DENSpm and the Polyamine Pathway
This compound is a synthetic polyamine analogue that exerts its anti-proliferative and pro-apoptotic effects primarily by depleting intracellular polyamine pools, particularly spermidine and spermine.[1] Unlike some inhibitors that only target polyamine biosynthesis, DENSpm has a dual mechanism of action: it not only modestly inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, but more significantly, it potently induces the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][3] This dual action leads to a rapid and profound depletion of cellular polyamines.
The induction of SSAT acetylates spermidine and spermine, marking them for export out of the cell or for degradation by acetylpolyamine oxidase (APAO), a process that can also generate reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[4]
Comparative Analysis of Spermidine Depletion Strategies
The primary alternative for inducing polyamine depletion is through the inhibition of polyamine biosynthesis, most notably with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC.[5] While both DENSpm and DFMO effectively deplete intracellular polyamines, their downstream cellular effects can differ significantly.
Quantitative Comparison of Cellular Effects
The following tables summarize the comparative efficacy of DENSpm and DFMO in various cancer cell lines.
Table 1: Comparative IC50 Values of DENSpm and DFMO in Human Cancer Cell Lines
| Cell Line | Cancer Type | DENSpm IC50 (µM) | DFMO IC50 (mM) | Reference(s) |
| BE(2)-C | Neuroblastoma | Not Reported | 3.0 | [6] |
| SMS-KCNR | Neuroblastoma | Not Reported | 10.6 | [6] |
| CHLA90 | Neuroblastoma | Not Reported | 25.8 | [6] |
| SKOV-3 | Ovarian Cancer | Not Reported | ~50 µM (calculated from graph) | [7] |
| A2780 | Ovarian Cancer | Not Reported | Not Reported | [7] |
| Human Melanoma Cells | Melanoma | 2 - 180 | Not Reported | [8] |
Table 2: Comparison of Spermidine and Spermine Depletion by DENSpm and DFMO
| Cell Line | Treatment | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Reference(s) |
| Mouse β cells | DENSpm (10 µM) | Similar depletion to DFMO | Similar depletion to DFMO | Similar depletion to DFMO | [5] |
| Mouse β cells | DFMO (5 mM) | Significant depletion | Significant depletion | No significant change | [5] |
| Ewing Sarcoma Tumors | DFMO (2%) | Significantly reduced | Significantly reduced | Not diminished | [9] |
| L1210 Leukemia Cells | DFMO + Spermidine Analog | Not Reported | ~30% | ~15% | [10] |
Note: Direct comparative studies quantifying the percentage of spermidine depletion by DENSpm versus DFMO across a wide range of cell lines are limited in the publicly available literature.
Key Signaling Pathways and Experimental Workflows
To visually represent the complex cellular processes involved, the following diagrams have been generated using Graphviz.
References
- 1. A Phase II Study of the Polyamine Analog this compound (DENSpm) Daily for Five Days Every 21 Days in Patients with Previously Treated Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Polyamine-dependent regulation of spermidine-spermine N1-acetyltransferase mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Polyamine Catabolism by this compound in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordant Effects of Polyamine Depletion by DENSpm and DFMO on β-cell Cytokine Stress and Diabetes Outcomes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of N1,N11-Diethylnorspermine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. N1,N11-Diethylnorspermine, a polyamine analog investigated for its potential as an anticancer agent, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential safety and logistical information to ensure the responsible disposal of this compound, aligning with best practices for laboratory chemical waste management.
While the Safety Data Sheet (SDS) for this compound tetrahydrochloride may not classify the compound as hazardous, it is imperative to treat all laboratory chemicals with a high degree of caution.[3] The following procedures are based on established guidelines for the safe disposal of laboratory chemical waste and are designed to minimize risk to personnel and the environment.[4][5]
Key Compound Data
A clear understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | N,N'-bis[3-(Ethylamino)propyl]-1,3-propanediamine tetrahydrochloride | [6] |
| CAS Number | 156886-85-0 | [6][7][8] |
| Molecular Formula | C13H32N4・4HCl | [6] |
| Molecular Weight | 390.27 g/mol | [6][8] |
| Solubility | Soluble in water to 100 mM | |
| Storage | Store at room temperature |
Experimental Protocols: Disposal Procedures
The disposal of this compound, whether in pure form or in solution, should follow a structured and cautious protocol.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure compound (solid), a solution, or contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5][9] It should be collected in a designated, compatible waste container.[5]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a leak-proof container in good condition that is compatible with the chemical.[5] For solid waste, a securely sealed bag or container is appropriate. For liquid waste, a screw-cap bottle is recommended.
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[4][5] Do not use abbreviations or chemical formulas.[9]
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.[4]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.[5]
Step 4: Disposal of Contaminated Materials
-
Labware: Non-reusable labware that is grossly contaminated should be decontaminated if possible or disposed of as chemical waste.[10] Items like gloves and paper towels with minor contamination can typically be disposed of in the regular trash, but institutional policies may vary.[11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, given its solubility).[5][11] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional guidelines.[5]
Step 5: Professional Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of the collected chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[4]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for arranging a chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. scbt.com [scbt.com]
- 7. biocrick.com [biocrick.com]
- 8. This compound tetrahydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling N1,N11-Diethylnorspermine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling N1,N11-Diethylnorspermine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Key Safety Information
While this compound tetrahydrochloride is not classified as hazardous under standard regulations, it is crucial to note that its acute toxicity is not fully known.[1] Therefore, handling should proceed with caution, adhering to good industrial hygiene and safety practices.[1]
| Safety Data Summary: this compound Tetrahydrochloride | |
| Chemical Name | This compound tetrahydrochloride |
| CAS Number | 156886-85-0[1][2] |
| Molecular Weight | 390.27 g/mol [3] |
| Appearance | Powder |
| Stability | Stable under recommended storage conditions.[1] |
| Incompatibilities | Strong oxidizing agents. Avoid extremes of temperature and direct sunlight.[1] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx).[1] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.[4] For tasks with a higher risk of splashing, use chemical safety goggles.[4][5]
-
Hand Protection: Wear disposable nitrile gloves as a minimum.[4] If direct contact is likely, consider double-gloving. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[4]
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, use a NIOSH-approved respirator. Respiratory protection must be in accordance with local regulations.[1]
3. Handling Procedures:
-
Before use, ensure all necessary PPE is donned correctly.
-
Handle the compound in a designated area, away from incompatible materials like strong oxidizing agents.[1]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound tetrahydrochloride is soluble in water at 40 mg/mL (sonication is recommended).[6]
-
Avoid creating dust when handling the powdered form.[1]
-
After handling, wash hands thoroughly with soap and water.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]
-
Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[1]
-
In all cases of exposure, consult a physician if necessary.[1]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed container.
2. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.[1]
-
Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]
-
Mechanically take up the spilled material and place it in a suitable container for disposal.[1]
-
Thoroughly clean the contaminated surface.[1]
3. Final Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound tetrahydrochloride | Tocris Bioscience [tocris.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. hartmann.info [hartmann.info]
- 6. Diethylnorspermine HCl | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
